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(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Documentation Hub

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  • Product: (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
  • CAS: 1187236-21-0

Core Science & Biosynthesis

Foundational

Chemical structure and SMILES of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol

This technical guide provides a comprehensive analysis of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol , a versatile bicyclic heteroaromatic intermediate. It is designed for medicinal chemists and process scientists, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol , a versatile bicyclic heteroaromatic intermediate. It is designed for medicinal chemists and process scientists, focusing on structural validation, robust synthetic protocols, and strategic functionalization.

Structural Identity & Informatics

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for marketed anxiolytics (e.g., Zolpidem) and emerging kinase inhibitors. The 7-bromo derivative provides a critical "exit vector" for Structure-Activity Relationship (SAR) expansion via cross-coupling, while the 2-hydroxymethyl group offers a handle for solubilization or further derivatization.

Core Chemical Data
PropertySpecification
IUPAC Name (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
CAS Registry Number 1187236-21-0
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Exact Mass 225.9742
Canonical SMILES OCC1=CN2C=CC(Br)=CC2=N1
InChI Key KRBUYVZVAOWCRU-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in DCM

Synthetic Architecture

To ensure reproducibility and scalability, we prioritize a two-step convergent synthesis . While direct condensation with 1,3-dichloroacetone is possible, it often suffers from regioselectivity issues and polymerization. The Ester-Reduction Route described below is the industry standard for high-fidelity synthesis.

Reaction Pathway Logic[3][4]
  • Hantzsch-type Cyclization: Condensation of 2-amino-4-bromopyridine with ethyl bromopyruvate. This regioselectively forms the imidazo[1,2-a]pyridine ring due to the high nucleophilicity of the ring nitrogen.

  • Hydride Reduction: Selective reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄/CaCl₂).

Visualization: Synthetic Workflow

SynthesisRoute Reactant1 4-Bromo-2-aminopyridine (Start) Intermediate Ethyl 7-bromoimidazo[1,2-a] pyridine-2-carboxylate (Stable Ester) Reactant1->Intermediate EtOH, Reflux (Cyclization) Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate Product 7-Bromoimidazo[1,2-a] pyridin-2-ylmethanol (Target) Intermediate->Product Reduction Reagent LiAlH4 / THF (-30°C) Reagent->Intermediate

Caption: Two-step synthesis via stable ester intermediate to ensure regiochemical purity.

High-Fidelity Experimental Protocol

Step 1: Cyclization to Ester Intermediate

  • Charge: In a round-bottom flask, dissolve 2-amino-4-bromopyridine (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS (Target M+1: ~269/271).

  • Workup: Cool to RT. The hydrobromide salt often precipitates. Filter and wash with cold ethanol. Alternatively, evaporate solvent, neutralize with sat. NaHCO₃, and extract with EtOAc.

Step 2: Reduction to Alcohol (The Critical Step) Note: This step requires anhydrous conditions.

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the ester intermediate (from Step 1) in anhydrous THF (0.2 M). Cool to -30°C (Cryo-cool or dry ice/acetone bath).

  • Reduction: Slowly add LiAlH₄ (1.1 eq, 1M in THF) dropwise over 20 minutes. Caution: Exothermic.

  • Quench: Once LCMS shows consumption of ester, quench sequentially with the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Purification: Filter through a Celite pad. Concentrate filtrate.[1][2] Purify via flash chromatography (MeOH:DCM gradient 0-5%) to yield the title compound.

Reactivity Profile & Functionalization

The molecule possesses three distinct zones of reactivity, allowing for "orthogonal functionalization"—a key requirement for library generation in drug discovery.

Strategic Reactivity Map
  • C-7 Position (Bromine): The electrophilic handle. Ready for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows extension of the scaffold into the "solvent-exposed" region of a protein binding pocket.

  • C-3 Position (Nucleophilic): The electron-rich center. Susceptible to electrophilic aromatic substitution (EAS). Ideal for introducing formyl groups (Vilsmeier-Haack) or halogens (NBS/NIS) to increase metabolic stability or potency.

  • C-2 Side Chain (Alcohol): The solubilizing anchor. Can be oxidized to an aldehyde/acid or converted to a leaving group (mesylate/chloride) for SN2 displacement (e.g., ether formation).

Visualization: Reactivity Logic

Reactivity Core 7-Bromoimidazo[1,2-a] pyridin-2-ylmethanol C7_Suzuki Suzuki Coupling (Aryl/Heteroaryl attachment) Core->C7_Suzuki C-7 (Pd-Cat) C7_Buchwald Buchwald-Hartwig (Amination) Core->C7_Buchwald C3_Formyl Vilsmeier-Haack (C3-CHO) Core->C3_Formyl C-3 (EAS) C3_Halogen NBS/NIS (C3-Br/I) Core->C3_Halogen C2_Oxidation MnO2 / Swern (Aldehyde) Core->C2_Oxidation C-2 (Side Chain) C2_SN2 SOCl2 / MsCl (Alkyl Halide) Core->C2_SN2

Caption: Orthogonal reactivity map showing three distinct vectors for chemical modification.

Medicinal Chemistry Context

The imidazo[1,2-a]pyridine core acts as a bioisostere for indole or purine rings.

  • Mechanism of Action: Historically associated with GABA-A receptor modulation (e.g., Zolpidem binds to the benzodiazepine site). However, 7-substituted analogs are increasingly utilized in kinase inhibition (e.g., p38 MAP kinase, PI3K) and anti-infective research (anti-tubercular agents).

  • Design Heuristic: The 2-hydroxymethyl group often mimics the hydrogen-bonding interactions of a ribose ring or interacts with serine/threonine residues in the active site. The 7-bromo position allows the chemist to "grow" the molecule to reach hydrophobic pockets, optimizing potency and selectivity.

References

  • Synthesis & Protocol Validation

    • AppChem & ChemicalBook Data. (2025).[2][3][4][5] "Synthesis of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol via LiAlH4 reduction."

    • Source:

  • Scaffold Reactivity & Applications

    • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities." Current Organic Chemistry.
    • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry.
    • Source:

  • Chemical Informatics

    • PubChem Compound Summary. (2025).[4] "7-Bromoimidazo[1,2-a]pyridine derivatives."

    • Source:

Sources

Exploratory

Imidazo[1,2-a]pyridine derivatives as privileged structures in drug discovery

Executive Summary In the realm of medicinal chemistry, few molecular frameworks command the status of a "privileged structure"—a scaffold capable of serving as a ligand for a diverse array of biological targets. The imid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, few molecular frameworks command the status of a "privileged structure"—a scaffold capable of serving as a ligand for a diverse array of biological targets. The imidazo[1,2-a]pyridine core is one such master key.[1][2][3][4]

This technical guide dissects the structural, synthetic, and pharmacological attributes that make imidazo[1,2-a]pyridine indispensable in modern drug discovery.[3][5][6] From its foundational role in sedative-hypnotics like Zolpidem to its emerging dominance in kinase inhibition and anti-tubercular therapies, we analyze the causality behind its success. We provide a self-validating synthetic protocol via the Groebke-Blackburn-Bienaymé (GBB) reaction and map the Structure-Activity Relationships (SAR) that drive potency.

Part 1: Structural & Physicochemical Basis of Privilege

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocycle comprising a pyridine ring fused to an imidazole ring.[3][7] Its "privileged" status stems from three core physicochemical pillars:

  • H-Bonding Capability: The bridgehead nitrogen (N4) is chemically inert due to resonance, while the N1 nitrogen acts as a crucial hydrogen bond acceptor (pKa ~ 5.6 for the parent system), mimicking the purine core found in ATP. This makes it an excellent scaffold for ATP-competitive kinase inhibitors.

  • ** conformational Rigidity:** The fused system provides a flat, rigid template that orients substituents (at C2, C3, C6, C8) into precise vectors, reducing the entropic penalty upon binding to protein active sites.

  • Metabolic Stability & Lipophilicity: The aromatic system is stable against rapid oxidative metabolism compared to indole or quinoline analogs, while offering tunable lipophilicity (LogP) via substitution.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue / CharacteristicRelevance in Drug Design
Molecular Weight 118.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Acceptors 1 (N1)Critical for interaction with hinge regions in kinases.
H-Bond Donors 0 (Core)Donors are introduced via C3-amino or amide substituents.
Topology Planar, AromaticFacilitates

-

stacking interactions with aromatic residues (e.g., Phe, Tyr).
Key Vector C3-PositionThe primary vector for diversity; points towards solvent or deep pockets depending on target.

Part 2: Synthetic Architectures & Methodologies[8]

While traditional condensation (reaction of 2-aminopyridine with


-haloketones) remains valid, the Groebke-Blackburn-Bienaymé (GBB)  multicomponent reaction is the superior choice for high-throughput library generation. It allows for the one-pot assembly of the core with three points of diversity.[2][8]
The Groebke-Blackburn-Bienaymé (GBB) Reaction

This isocyanide-based multicomponent reaction (IMCR) couples an aldehyde, a 2-aminopyridine, and an isocyanide.[8]

Mechanistic Causality: The reaction is acid-catalyzed. The aldehyde and amine condense to form an iminium ion (Schiff base). The isocyanide then undergoes a [4+1] cycloaddition with the iminium intermediate, followed by a 1,3-prototropic shift to aromatize the system. This pathway is thermodynamically driven by the formation of the stable aromatic imidazo[1,2-a]pyridine core.

Visualization: GBB Reaction Mechanism

GBB_Mechanism R1 Aldehyde (R-CHO) I1 Schiff Base (Iminium Ion) R1->I1 - H2O R2 2-Aminopyridine R2->I1 R3 Isocyanide (R-NC) I2 [4+1] Cycloaddition Adduct I1->I2 + Isocyanide (R3) I3 Prototropic Shift (Aromatization) I2->I3 Rearrangement Prod Imidazo[1,2-a]pyridine Derivative I3->Prod Final Product Cat Acid Catalyst (Sc(OTf)3 / AcOH) Cat->I1 Activates

Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction, highlighting the critical Schiff base formation and isocyanide insertion steps.

Standard Operating Procedure: Microwave-Assisted GBB Synthesis

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine library members. Scale: 1.0 mmol.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Ammonium Chloride (10 mol% for green variant).
    
  • Solvent: Methanol (MeOH) or PEG-400 (Green alternative).

Protocol:

  • Pre-activation: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL). Add the catalyst.

  • Schiff Base Formation: Stir at Room Temperature (RT) for 10 minutes. Note: This ensures the imine is formed before the isocyanide is introduced, reducing side reactions.

  • Addition: Add the isocyanide (1.1 mmol) to the mixture. Cap the vial.

  • Reaction: Irradiate at 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold MeOH/Ether (1:1).

    • If soluble: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    H-NMR (characteristic C3-NH signal and aromatic protons) and HRMS.
    

Part 3: Therapeutic Landscape & SAR

Case Study: GABA-A Receptor Modulation (Zolpidem)

Zolpidem (Ambien) is the quintessential imidazo[1,2-a]pyridine drug. It binds selectively to the


 subunit of the GABA-A receptor.
  • Binding Mode: The imidazo[1,2-a]pyridine core acts as a planar anchor. The substituent at the 3-position (amide) interacts with specific residues in the benzodiazepine binding site, while the 2-position (phenyl) fits into a lipophilic pocket.

  • Selectivity: Unlike benzodiazepines, the rigid scaffold of Zolpidem confers selectivity for the

    
     isoform (sedative effect) over 
    
    
    
    (anxiolytic/muscle relaxant), reducing side effects.
Emerging Frontier: Kinase Inhibition (Oncology)

The scaffold is bioisosteric to the adenine ring of ATP.

  • PI3K/mTOR Inhibitors: Derivatives with C3-sulfonamides or C3-carboxamides have shown nanomolar potency.

  • Mechanism: The N1 nitrogen accepts a H-bond from the hinge region (e.g., Valine or Methionine residues), while substituents at C6 and C8 access the ribose-binding pocket or the solvent front.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold Pos2 Position 2 (C2) Lipophilic Pocket Interaction (e.g., Aryl, Heteroaryl) Critical for potency Core->Pos2 Pos3 Position 3 (C3) Primary Diversity Vector (GBB Reaction Entry) Determines Selectivity/Solubility Core->Pos3 Pos6 Position 6 (C6) Electronic Tuning (Halogens, CN, Alkyl) Metabolic Stability Site Core->Pos6 Pos8 Position 8 (C8) Steric Gatekeeper Controls conformation & Hinge Interaction Core->Pos8

Caption: General Structure-Activity Relationship (SAR) map for the imidazo[1,2-a]pyridine scaffold. C3 and C2 are the primary determinants of target affinity, while C6 and C8 modulate physicochemical properties.

Part 4: Future Perspectives

The future of this scaffold lies in Targeted Protein Degradation (TPD) .

  • PROTACs: The C3-position offers an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL). The rigidity of the imidazo[1,2-a]pyridine ensures the linker projects away from the binding interface, facilitating the formation of the ternary complex required for ubiquitination.

  • Anti-TB Agents: Recent studies (2023-2024) have identified imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis, offering a new weapon against drug-resistant strains.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2024). Link

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. (2024). Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. (2023). Link

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. (2024). Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023).[9] Link

Sources

Foundational

The 2-Hydroxymethyl-7-bromoimidazo[1,2-a]pyridine Scaffold: A Divergent Nexus for Polypharmacological Drug Design

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the 2-hydroxymethyl-7-bromoimidazo[1,2-a]pyridine scaffold (CAS: 1187236-21-0). [1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the 2-hydroxymethyl-7-bromoimidazo[1,2-a]pyridine scaffold (CAS: 1187236-21-0).

[1]

Executive Summary: The "Orthogonal" Advantage

In the landscape of privileged structures, the imidazo[1,2-a]pyridine core stands as a cornerstone, underpinning blockbuster drugs like Zolpidem (GABAergic) and Soraprazan (P-CAB).[1] However, the specific derivative 2-hydroxymethyl-7-bromoimidazo[1,2-a]pyridine represents a uniquely valuable "divergent nexus" for medicinal chemists.[1]

Its value lies in its orthogonal functionalizability :

  • C7-Bromo Position: A reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing access to deep hydrophobic pockets in kinase targets or extending biaryl systems for anti-infective potency.[1]

  • C2-Hydroxymethyl Group: A polar anchor that serves as a hydrogen bond donor/acceptor, a solubilizing handle, or a gateway to electrophilic warheads (via oxidation to aldehydes or conversion to alkyl halides).[1]

This molecule is not merely an intermediate; it is a pharmacophore template capable of pivoting between oncology (kinase inhibition), infectious disease (TB QcrB inhibition), and virology (RSV fusion inhibition).[1]

Therapeutic Potential & Mechanism of Action

Infectious Disease: Tuberculosis (Mtb)

Recent SAR studies have identified 2,7-disubstituted imidazo[1,2-a]pyridines as potent inhibitors of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis.[1]

  • Mechanism: The scaffold binds to the QcrB subunit, disrupting the electron transport chain and depleting ATP.

  • Role of the Scaffold: The 7-bromo position is the entry point for introducing lipophilic biaryl ethers (critical for membrane penetration and hydrophobic binding), while the 2-hydroxymethyl group can be derivatized into carboxamides or ethers that interact with the polar residues of the QcrB binding site.[1]

Oncology: Kinase Inhibition (GSK-3β & CDKs)

The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it a classic Type I kinase inhibitor scaffold.[1]

  • Mechanism: The bridgehead nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region.

  • Role of the Scaffold: The 7-bromo substituent is often replaced with aryl groups that extend into the "selectivity pocket" (back cleft) of enzymes like GSK-3β or CDK4/6. The 2-hydroxymethyl moiety projects into the solvent front, improving solubility and offering a site to attach solubilizing morpholine or piperazine tails.[1]

Gastrointestinal: Acid Suppression (P-CABs)

While Vonoprazan utilizes a pyrrole core, the next-generation Potassium-Competitive Acid Blockers (P-CABs) like Soraprazan utilize the imidazo[1,2-a]pyridine scaffold.[1]

  • Mechanism: Reversible inhibition of the H+/K+-ATPase proton pump.

  • Role of the Scaffold: The protonated N1 binds to the ion channel. The 2-hydroxymethyl group mimics the polar linkers found in clinical candidates, balancing the lipophilicity required for parietal cell accumulation.[1]

Structural Logic & Pharmacophore Map[1]

The following diagram illustrates the orthogonal reactivity and pharmacophoric mapping of the scaffold.

PharmacophoreMap Core Imidazo[1,2-a]pyridine (Scaffold Core) C7_Pos C7-Bromo Position (The 'Warhead' Handle) Core->C7_Pos Electronic Coupling C2_Pos C2-Hydroxymethyl (The 'Anchor' Handle) Core->C2_Pos Steric Projection N1_Pos N1 Bridgehead (H-Bond Acceptor) Core->N1_Pos Intrinsic Basicity Kinase Kinase Hinge Binding (GSK-3β, CDK) C7_Pos->Kinase Buchwald Amination (Selectivity) TB Mtb QcrB Binding (Lipophilic Tunnel) C7_Pos->TB Suzuki Coupling (Biaryl Ethers) Solubility Solvent Front (ADME Optimization) C2_Pos->Solubility Ether/Amine Conversion N1_Pos->Kinase H-Bonding

Caption: Orthogonal Pharmacophore Map demonstrating the dual-functionalization potential of the scaffold.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

Objective: Scalable synthesis of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol. Causality: We utilize a condensation followed by a reduction. Direct condensation to the alcohol is low-yielding; the ester intermediate purifies the system before the sensitive reduction step.

Step 1: Condensation (Hantzsch-type)

  • Reagents: 2-Amino-4-bromopyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure: Reflux the mixture for 4–6 hours. The solution will darken.

  • Workup: Cool to RT. The hydrobromide salt of the ester often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent and neutralize with saturated NaHCO3, then extract with EtOAc.[1]

  • Validation: LC-MS should show [M+H]+ ~ 269/271 (Br pattern).

Step 2: Selective Reduction

  • Reagents: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (from Step 1), LiAlH4 (1.1 eq), Anhydrous THF.

  • Condition: Critical: Perform at -30°C to 0°C. Room temperature may cause debromination (loss of the C7 handle).

  • Procedure: Add LiAlH4 dropwise to the ester in THF. Stir for 1 hour.

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid. Filter through Celite.

  • Yield: Expect 60–75% over two steps.

  • Data: 1H NMR (DMSO-d6) should show a singlet/doublet for the -CH2OH at ~4.6 ppm and the aromatic protons of the pyridine ring.

Functionalization Workflow (The "Divergent" Path)

The following table summarizes the reaction conditions to selectively modify one end of the molecule without affecting the other.

Target RegionReaction TypeReagentsCausality/Notes
C7-Bromo Suzuki-MiyauraAr-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2OPreserves C2-OH. Use mild base to avoid side reactions at the alcohol.[1]
C7-Bromo Buchwald-HartwigAmines, Pd2(dba)3, Xantphos, Cs2CO3Requires C2-OH Protection. The free alcohol can interfere; protect as TBDMS ether first.[1]
C2-OH OxidationMnO2 (excess), DCMSelective. Oxidizes benzylic-like alcohol to aldehyde without affecting the bromide.[1]
C2-OH ChlorinationSOCl2, DCM, 0°CActivation. Converts OH to Cl for nucleophilic displacement (e.g., with amines).[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino-4-bromopyridine + Ethyl Bromopyruvate Ester Intermediate 1: Ethyl 7-bromoimidazo[1,2-a] pyridine-2-carboxylate Start->Ester Reflux, EtOH (Cyclocondensation) Core TARGET SCAFFOLD: (7-bromoimidazo[1,2-a] pyridin-2-yl)methanol Ester->Core LiAlH4, THF, -30°C (Selective Reduction) PathA Path A: C7 Modification (Suzuki Coupling) Core->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: C2 Modification (Oxidation/Amination) Core->PathB 1. MnO2 2. Reductive Amination ProdA Kinase Inhibitor Leads (Biaryl Systems) PathA->ProdA ProdB Solubilized P-CAB Analogs (Polar Tails) PathB->ProdB

Caption: Step-by-step synthetic flowchart from commercial starting materials to divergent lead compounds.

References

  • Imidazo[1,2-a]pyridine Scaffold in Drug Discovery: Goel, R. et al.[1] "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities."[1][2] Chemical Biology & Drug Design.

  • Synthesis of 7-bromoimidazo[1,2-a]pyridine-2-methanol: ChemicalBook Database. "Protocol for CAS 1187236-21-0."[3]

  • Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridines: Moraski, G. C. et al.[1] "Structure–Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents."[4] ACS Infectious Diseases. [1]

  • Kinase Inhibition (GSK-3β): Lozza, A. et al.[1] "Discovery of Novel Imidazo[1,5-a]pyridine GSK-3β Inhibitors."[1][5] Molecules.

  • General Reactivity of 7-Bromoimidazo[1,2-a]pyridine: BenchChem Technical Guide. "Application Notes for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine" (Analogous Reactivity).[1] [1]

Sources

Exploratory

Biological Activity of 7-Substituted Imidazo[1,2-a]pyridine Alcohols: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine nucleus is a highly privileged, nitrogen-containing bicyclic scaffold that forms the pharmacophoric core of numerous marketed therapeutics[1]. While traditional research has h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a highly privileged, nitrogen-containing bicyclic scaffold that forms the pharmacophoric core of numerous marketed therapeutics[1]. While traditional research has heavily focused on 6-substituted or 3-acetamide derivatives (such as the hypnotic agent zolpidem), recent drug discovery paradigms have shifted toward 7-substituted imidazo[1,2-a]pyridine alcohols [2].

By functionalizing the 7-position (para to the bridgehead nitrogen) and introducing a hydroxyl moiety (either as a carbinolamine, a secondary alcohol, or a pendant group), researchers can precisely tune the electronic density, pKa, and hydrogen-bonding capacity of the molecule[3]. This in-depth guide explores the mechanistic rationale, quantitative biological data, and self-validating experimental workflows required to develop these compounds for antimalarial, anticancer, and metabolic indications.

Mechanistic Rationale: The 7-Position and the Alcohol Pharmacophore

The biological efficacy of 7-substituted imidazo[1,2-a]pyridine alcohols is not coincidental; it is the result of deterministic structural causality.

Electronic Modulation at the 7-Position

Substitution at the 7-position directly influences the electron density of the imidazole ring via resonance and inductive effects[1]. Incorporating electron-donating groups (e.g., methyl) or halogens at this site alters the basicity of the bridgehead nitrogen. This fine-tuning is critical for governing the molecule's overall lipophilicity and its ability to cross biological barriers, such as the blood-brain barrier (BBB)[4].

The Causal Role of the Alcohol Pharmacophore

The introduction of an alcohol group serves three distinct mechanistic functions depending on the biological target:

  • pKa Modulation and Vacuolar Trapping (Antimalarial): In the design of mefloquine analogues targeting Plasmodium falciparum, the alcohol group is essential for tuning the ionization constants. For instance, specific imidazo[1,2-a]pyridine carbinolamines exhibit a pKa1 of ~5.80 and a pKa2 of ~8.85. This specific ionization profile ensures that the unprotonated drug crosses the parasite's membrane but becomes protonated and permanently trapped within the acidic food vacuole, a prerequisite for antimalarial efficacy[3].

  • Target Residence Time (Metabolic/CNS): For Central Nervous System targets like the Melanin-Concentrating Hormone Receptor 1 (MCH1R), the hydroxyl group acts as a critical hydrogen-bond donor. It anchors the molecule to polar residues within the GPCR binding pocket, drastically lowering the IC50 to the low nanomolar range (e.g., 4.4 nM) while maintaining sufficient lipophilicity for brain penetrance[4].

  • Apoptotic Engagement (Oncology): In breast cancer models (e.g., HCC1937 cells), the polar contacts provided by the alcohol and the 7-substituted core induce specific cell cycle arrest and trigger the extrinsic apoptosis pathway, rather than causing non-specific necrotic toxicity[5].

Quantitative Biological Activity

The table below synthesizes the pharmacological efficacy of various imidazo[1,2-a]pyridine derivatives across different therapeutic domains.

Table 1: Quantitative Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class / ModificationPrimary Target / Cell LineAssay TypeEfficacy (IC50 / pKa)Ref
Carbinolamine Alcohols P. falciparum (W-2 & D-6)pLDH AssaypKa2 = 8.85 (Vacuole trapping)[3]
Novel IPs (IP-5, IP-6, IP-7) HCC1937 Breast CancerMTT / ClonogenicIC50 = 45.0 – 79.6 µM[5]
3-Methyl / 7-Substituted IPs MCH1R (Obesity Model)Ca2+ MobilizationIC50 = 3.3 – 26.0 nM[4]
Imine/Amine Derivatives MDA-MB-231 / MCF-7Sulforhodamine BIC50 = 35.1 – 43.4 µM[6]
Nitro-substituted IPs HIV-1 Reverse TranscriptaseAntiviral ScreeningIC50 = 0.18 µM (SI = 867)[7]

Systems Biology & Workflow Visualizations

To understand the biological engagement and the development pipeline of these compounds, we utilize systems logic diagrams.

MCH1R_Pathway Ligand 7-Substituted Imidazo[1,2-a]pyridine Alcohol Receptor MCH1R (GPCR) Ligand->Receptor Antagonizes G_Protein Gq/11 Protein Coupling Receptor->G_Protein Blocks Calcium Intracellular Ca2+ Mobilization (Inhibited) G_Protein->Calcium Prevents Outcome Appetite Suppression & Weight Loss Calcium->Outcome Modulates

Fig 1. MCH1R antagonism by 7-substituted imidazo[1,2-a]pyridine alcohols blocking Ca2+ signaling.

Workflow Start 7-Substituted Core Synthesis Aldehyde Formylation / Ketone Formation Start->Aldehyde Reduction Stereoselective Reduction (Alcohol Formation) Aldehyde->Reduction NaBH4 / Catalyst Purification Chiral Resolution (HPLC) Reduction->Purification Enantiomers Assay In Vitro Bioassay (MTT / pLDH) Purification->Assay Pure Compounds Data IC50 Determination & SAR Analysis Assay->Data Dose-Response

Fig 2. Workflow from stereoselective alcohol synthesis to in vitro biological IC50 determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation mechanism. The following methodologies detail the synthesis and biological evaluation of these compounds.

Protocol A: Stereoselective Synthesis and Validation of Pyridinyl Alcohols

Causality: The biological activity of chiral alcohols is highly dependent on stereochemistry. For example, mimicking mefloquine requires precise spatial orientation of the hydroxyl group. The choice of reducing agent (e.g., PtO2 catalyzed hydrogenation vs. NaBH4) dictates the erythro to threo diastereomeric ratio[3].

  • Core Condensation: React a 4-substituted 2-aminopyridine with an appropriate α-haloketone or ethyl 2-chloroacetoacetate to yield the 7-substituted imidazo[1,2-a]pyridine core[3].

  • Formylation/Oxidation: Convert the intermediate to the corresponding aldehyde or diheteroarylketone using MnO2.

  • Stereoselective Reduction: Treat the ketone/aldehyde with molecular hydrogen in ethanol containing 4 mol% PtO2 to yield the secondary alcohol.

  • Self-Validation (1H NMR): Before proceeding to biological assays, validate the stereochemistry via 1H NMR. The threo isomer typically exhibits a significantly larger coupling constant (e.g.,

    
     Hz) compared to the erythro isomer. If the 
    
    
    
    values do not match the expected stereochemical model, the batch must be subjected to further chiral HPLC resolution[3].
Protocol B: In Vitro Cytotoxicity and Apoptotic Pathway Validation

Causality: A standard MTT assay only measures metabolic viability. To confirm that a 7-substituted imidazo[1,2-a]pyridine alcohol is a targeted anticancer agent and not merely a non-specific toxin, the viability assay must be coupled with molecular validation of the apoptotic pathway[5].

  • Cell Culture & Treatment: Seed HCC1937 breast cancer cells in 96-well plates. Treat with the synthesized alcohol derivatives at varying concentrations (0.0 µM to 100.0 µM) for 48 hours.

  • Viability Screening (MTT): Add MTT reagent, incubate, and measure absorbance to calculate the preliminary IC50 (expected range: 45–80 µM)[5].

  • Self-Validation (Western Blotting): Harvest the treated cells at the IC50 concentration and perform Western blotting for p53 and p21 proteins.

    • Logic Gate: If the IC50 is reached but p53/p21 levels remain static, the compound is inducing necrosis (fail). If there is a dose-dependent upregulation of p53 and p21, the compound's mechanism is self-validated as targeted extrinsic apoptosis (pass)[5].

References

1.[3] Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. European Journal of Medicinal Chemistry. URL:[Link] 2.[7] The biological activity of imidazo[1,2-a]pyridine compounds as antimicrobial, antineoplastic and antiviral agents. WIReDSpace. URL:[Link] 3.[1] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI Molecules. URL: [Link] 4.[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL:[Link] 5.[5] The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health (PMC). URL: [Link] 6.[6] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. URL: [Link] 7.[4] Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Academia.edu / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Foundational

Literature review of functionalized imidazo[1,2-a]pyridine cores

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Synthesis, C–H Functionalization, and Therapeutic Applications Executive Summary The imidazo[1,2-a]pyridine core is a bicyclic, nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Synthesis, C–H Functionalization, and Therapeutic Applications

Executive Summary

The imidazo[1,2-a]pyridine core is a bicyclic, nitrogen-containing heterocycle that has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a fused imidazole and pyridine ring system, this pharmacophore exhibits exceptional binding affinity across diverse biological targets, including GABA_A receptors, phosphodiesterases, and kinase enzymes[1][2]. This whitepaper dissects the mechanistic foundations of its reactivity, critically evaluates established and emerging synthetic workflows, and provides validated protocols for late-stage C–H functionalization to accelerate drug discovery efforts.

Electronic Structure and Mechanistic Reactivity

To rationally design functionalization workflows, researchers must first decode the electronic distribution of the imidazo[1,2-a]pyridine core. The bridgehead nitrogen atom donates electron density into the imidazole ring, rendering the C3 position highly nucleophilic [3]. Consequently, C3 is the kinetically favored site for electrophilic aromatic substitution and radical-mediated attacks[3][4].

Causality in Catalyst Selection: Functionalization at the C2, C5, or C7 positions typically requires transition-metal (TM) catalysis or specialized directing groups to overcome the intrinsic electronic bias toward C3[5][6]. For instance, palladium-catalyzed cross-couplings often leverage the inherent C3 nucleophilicity, while rhodium or ruthenium catalysts can be sterically tuned via directing groups to functionalize the hindered C5 position[6][7]. Understanding this electronic causality allows chemists to bypass tedious de novo synthesis and perform late-stage structural diversification directly on the core.

Core Synthetic Workflows

The construction of the imidazo[1,2-a]pyridine bicyclic system relies predominantly on two foundational methodologies: the Tschitschibabin reaction and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[1][8].

3.1 The Tschitschibabin Reaction First reported in 1925, this reaction remains the industrial standard for synthesizing 2-substituted imidazo[1,2-a]pyridines[8]. It involves the condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde. The mechanism proceeds via an initial


 alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration[8].

3.2 The Groebke-Blackburn-Bienaymé (GBB) Reaction For the rapid generation of 2,3-disubstituted libraries, the GBB [4+1] cycloaddition is unparalleled. It condenses an aldehyde, an isocyanide, and a 2-aminopyridine under Lewis or Brønsted acid catalysis[1]. This atom-economical approach is highly valued in hit-to-lead optimization phases due to its operational simplicity.

Experimental Protocols

Protocol A: Standard Tschitschibabin Synthesis & C3-Bromination[9]

This self-validating protocol ensures complete cyclization before subsequent electrophilic trapping, using 2,7-dimethylimidazo[1,2-a]pyridine as a model system.

Step 1: Condensation

  • Dissolve 2-amino-4-methylpyridine (1.0 eq) and chloroacetone (1.2 eq) in a polar aprotic solvent (e.g., DMF, or ethanol for greener conditions).

  • Reflux the mixture at 80–100 °C for 4–6 hours. Monitor the disappearance of the aminopyridine via TLC.

  • Cool to room temperature, remove the solvent under reduced pressure, and neutralize with saturated aqueous

    
    .
    
  • Extract with ethyl acetate, dry over anhydrous

    
    , and concentrate. Purify via silica gel column chromatography (gradient of ethyl acetate/hexanes) to isolate 2,7-dimethylimidazo[1,2-a]pyridine.
    

Step 2: Late-Stage C3-Bromination

  • Dissolve the purified 2,7-dimethylimidazo[1,2-a]pyridine in chloroform.

  • Slowly add a solution of bromine (1.05 eq) in chloroform dropwise at 0 °C. Stir for 2 hours at room temperature. The high electron density at C3 drives spontaneous electrophilic bromination without the need for a Lewis acid.

  • Quench with aqueous sodium thiosulfate to neutralize unreacted bromine. Extract, dry, and purify to yield 3-bromo-2,7-dimethylimidazo[1,2-a]pyridine[9].

Protocol B: Visible Light-Induced C3-Functionalization (Metal-Free)[4][6]

Recent advances have shifted towards green, photocatalytic C–H functionalization to avoid heavy metal contamination in pharmaceutical pipelines[4].

  • Reaction Setup: In a dried Schlenk tube, combine the imidazo[1,2-a]pyridine derivative (1.0 eq), the coupling partner (e.g., N-phenyltetrahydroisoquinoline for aminoalkylation, 1.5 eq), and Rose Bengal (2–5 mol%) as the organic photocatalyst.

  • Solvent & Atmosphere: Dissolve in a green solvent (e.g., ethanol). Purge the reaction mixture with

    
     (balloon) as the terminal oxidant.
    
  • Irradiation: Irradiate the mixture with a visible light source (e.g., 15W Green LED) at room temperature for 12–24 hours.

  • Workup: Evaporate the solvent and purify directly via flash chromatography. Mechanistic Note: The use of Rose Bengal facilitates a Single Electron Transfer (SET) process, selectively generating a radical at the C3 position due to its high HOMO energy level, ensuring absolute regioselectivity[4].

Clinical Translation and Marketed Drugs

The pharmacological versatility of the imidazo[1,2-a]pyridine core is evidenced by its presence in numerous globally marketed therapeutics[1][2][10]. The table below summarizes key quantitative and qualitative data regarding these drugs.

Drug NamePrimary IndicationBiological TargetKey Structural SubstituentsClinical Status
Zolpidem Insomnia

Receptor Agonist
C2: 4-methylphenylC3: N,N-dimethylacetamideMarketed[2]
Alpidem Anxiety

Receptor Agonist
C2: 4-chlorophenylC3: N,N-dipropylacetamideWithdrawn (Hepatotoxicity)[2]
Olprinone Heart FailurePDE3 InhibitorC2: NoneC6: Pyridin-2-ylMarketed[2][11]
Minodronic Acid OsteoporosisFPP Synthase InhibitorC3: Phosphono (Bisphosphonate)Marketed[2][11]
Necopidem Anxiety

Receptor Agonist
C2: 4-methylphenylC3: N,N-dipropylacetamideInvestigational[2]

Visualization of Synthetic and Functionalization Pathways

The following diagram illustrates the logical flow from core synthesis to regioselective late-stage functionalization, highlighting the divergence between kinetically favored C3 reactions and thermodynamically controlled C2/C5 reactions.

G Core Imidazo[1,2-a]pyridine Core C3 C3 Functionalization (Kinetically Favored) Core->C3 Electrophilic/Radical Attack C2C5 C2/C5 Functionalization (Thermodynamically Controlled) Core->C2C5 TM-Catalyzed C-H Activation Tschitschibabin Tschitschibabin Reaction (Condensation) Tschitschibabin->Core α-haloketone + 2-aminopyridine GBB GBB Reaction ([4+1] Cycloaddition) GBB->Core Aldehyde + Isocyanide + Amidine Drugs Marketed Therapeutics (e.g., Zolpidem, Olprinone) C3->Drugs Lead Optimization C2C5->Drugs SAR Expansion

Synthetic workflows and regioselective functionalization of the imidazo[1,2-a]pyridine scaffold.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega URL:[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences URL:[Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines - ResearchGate URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega URL:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - Molecules (NIH) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega URL:[Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines - ResearchGate URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega URL:[Link]

  • Various imidazo[1,2‐a]pyridine‐based drugs found on the market - ResearchGate URL:[Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework - ResearchGate URL:[Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - RSC Advances URL:[Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC URL:[Link]

  • Imidazopyridine - Wikipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Fidelity Reduction of Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate using Lithium Aluminum Hydride

Introduction: The Strategic Importance of (Imidazo[1,2-a]pyridin-2-yl)methanol Scaffolds The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (Imidazo[1,2-a]pyridin-2-yl)methanol Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a range of therapeutic agents, including anxiolytics, hypnotics, and anti-ulcer drugs.[1][2] The functionalization of this bicyclic system is a key strategy in drug discovery, and the primary alcohol, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, represents a critical synthetic intermediate. This alcohol provides a versatile handle for subsequent chemical modifications, such as oxidation to the aldehyde, etherification, or esterification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide for the reduction of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate to its corresponding primary alcohol using lithium aluminum hydride (LiAlH₄ or LAH). As a potent and unselective nucleophilic reducing agent, LiAlH₄ is highly effective for the reduction of esters, which are generally resistant to milder reagents like sodium borohydride (NaBH₄).[3] We will delve into the mechanistic underpinnings of this transformation, provide a field-tested, step-by-step protocol, and address the critical safety considerations required for handling the pyrophoric LAH reagent.

Mechanistic Rationale: The Irreversible Reduction of Esters by LiAlH₄

The reduction of an ester to a primary alcohol by lithium aluminum hydride is a robust and well-established transformation that proceeds through a two-stage nucleophilic addition of hydride ions (H⁻).[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential outcomes.

The process unfolds as follows:

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond, forming a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species.[4]

  • Collapse and Aldehyde Formation: This tetrahedral intermediate is unstable and rapidly collapses. The C-O single bond of the ethoxy group (–OEt) is cleaved, expelling it as an aluminum alkoxide. This step regenerates the carbonyl group, forming a transient aldehyde intermediate.[5][6]

  • Second Hydride Addition: The resulting aldehyde is significantly more reactive towards nucleophilic attack than the starting ester. Consequently, it is immediately reduced by a second equivalent of hydride from LiAlH₄, forming a primary aluminum alkoxide. This step is practically instantaneous, making the isolation of the aldehyde intermediate impossible under these reaction conditions.[4]

  • Aqueous Work-up: The reaction is quenched by the careful, sequential addition of water and/or acid. This final step protonates the aluminum alkoxide species to yield the desired primary alcohol, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, and ethanol from the original ester's ethyl group.[4][6]

LiAlH4_Ester_Reduction_Mechanism cluster_0 Step 1 & 2: Formation of Aldehyde Intermediate cluster_1 Step 3 & 4: Reduction to Primary Alcohol Ester Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral  1. LiAlH₄ (1st H⁻) Aldehyde Aldehyde Intermediate Tetrahedral->Aldehyde  2. Collapse, -EtO⁻ Alkoxide Primary Alkoxide Aldehyde->Alkoxide  3. LiAlH₄ (2nd H⁻) Alcohol (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol Alkoxide->Alcohol  4. H₃O⁺ Work-up

Caption: Mechanism of LiAlH₄ ester reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar heterocyclic esters.[7] It is critical that all glassware is oven- or flame-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent premature quenching of the highly reactive LiAlH₄.

Reagents and Materials
ReagentCAS NumberMol. Weight ( g/mol )Amount (Example Scale)Molar Eq.
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate1187236-18-5269.105.2 g1.0
Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF16853-85-337.9521.3 mL1.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
Ethyl Acetate (EtOAc)141-78-688.11For quenching-
Deionized Water7732-18-518.02For work-up-
15% (w/v) Sodium Hydroxide (NaOH) Solution1310-73-240.00For work-up-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (5.2 g, 19.33 mmol).

  • Dissolution: Add anhydrous THF (100 mL) to the flask and stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Maintaining a low temperature is crucial to control the exothermic reaction.

  • LiAlH₄ Addition: Slowly add the 1M solution of LiAlH₄ in THF (21.3 mL, 21.26 mmol) dropwise to the stirred solution via syringe or dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above -20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -30 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 5% Methanol in Dichloromethane. The starting material spot should be consumed and a new, more polar spot corresponding to the alcohol product should appear.

  • Quenching (Work-up): This is the most hazardous step and must be performed with extreme caution behind a blast shield.

    • While maintaining the temperature at or below 0 °C (switch to an ice/water bath), slowly and dropwise add ethyl acetate to quench the excess LiAlH₄.[7][8] Vigorous gas evolution (hydrogen) will be observed. Continue adding until the bubbling subsides.

    • Alternatively, a Fieser workup can be performed.[9][10] For the amount of LiAlH₄ solution used (approx. 0.81 g), cautiously add the following in sequence:

      • 0.8 mL of water, dropwise.

      • 0.8 mL of 15% aqueous NaOH, dropwise.

      • 2.4 mL of water, dropwise.

  • Filtration and Extraction:

    • Allow the resulting slurry to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.[11]

    • Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Concentration and Purification:

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-5% methanol in dichloromethane.

    • Combine the fractions containing the pure product and concentrate to yield (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol as a solid. A reported yield for this procedure is approximately 52%.[7]

Experimental_Workflow Setup 1. Reaction Setup (Ester, Anhydrous THF, Inert Atm.) Cool 2. Cool to -30 °C Setup->Cool Add_LAH 3. Add LiAlH₄ Solution (Dropwise, control temp.) Cool->Add_LAH React 4. Stir & Monitor (TLC analysis) Add_LAH->React Quench 5. Cautious Quenching (EtOAc or Fieser Work-up) React->Quench Filter 6. Filter Aluminum Salts (Through Celite®) Quench->Filter Concentrate 7. Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify 8. Column Chromatography (Silica Gel) Concentrate->Purify Product Final Product: (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol Purify->Product

Caption: Workflow for LiAlH₄ reduction.

Critical Safety and Handling Protocols for LiAlH₄

Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[9][12][13] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or goggles, and heavy-duty, chemical-resistant gloves.[13][14] A face shield is strongly recommended during addition and quenching steps.

  • Inert Atmosphere: All manipulations of LiAlH₄, especially as a solid, should be performed under an inert atmosphere (in a glovebox or using Schlenk line techniques).[13] Solutions are less pyrophoric but still demand an inert environment.

  • Solvents and Glassware: Use only freshly dried, anhydrous solvents. All glassware must be rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of inert gas.

  • Quenching: The quenching of excess LiAlH₄ is extremely exothermic and produces hydrogen gas.[9] Always perform this step slowly, at low temperature (0 °C or below), behind a safety shield, and in a fume hood. Never add water directly to a large excess of unreacted LAH.

  • Spill Management: In case of a small spill, immediately cover the material with dry sand or powdered limestone (calcium carbonate).[9][13] NEVER use water or a carbon dioxide fire extinguisher , as this will intensify the fire. A Class D (dry powder) fire extinguisher must be readily available.[13]

  • Waste Disposal: Quench all glassware that has contained LiAlH₄ with a less reactive solvent like ethyl acetate first, followed by isopropanol, then methanol, and finally, cautiously, water.[8] Dispose of the resulting waste in a designated hazardous waste container.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive LiAlH₄ (degraded by moisture).Use a fresh bottle of LiAlH₄ or a newly prepared solution. The purity of commercial LAH is often around 95%.[15]
Insufficient amount of LiAlH₄.Use a slight excess of LiAlH₄ (1.1-1.5 equivalents) to ensure complete reduction.
Incomplete Reaction Reaction time is too short or temperature is too low.Allow the reaction to stir longer or warm gradually to 0 °C after the initial stirring period. Monitor closely by TLC.
Difficult Work-up / Emulsions Formation of gelatinous aluminum hydroxides.The Fieser workup is specifically designed to produce a granular, filterable precipitate.[10] Ensure the correct stoichiometry of reagents is used. Adding anhydrous MgSO₄ or Na₂SO₄ can also help.
Low Product Yield After Purification Product is lost in the aqueous layer during extraction.Ensure the aqueous layer is thoroughly back-extracted with an organic solvent like ethyl acetate or DCM.
Product is adsorbed onto the aluminum salts.Wash the filtered aluminum salts thoroughly with plenty of organic solvent.

References

  • Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps . Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols . University of Calgary, Department of Chemistry. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Lithium Aluminum Hydride . Princeton University Environmental Health and Safety. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄ . Chemistry LibreTexts. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? . ResearchGate. [Link]

  • Workup: Aluminum Hydride Reduction . University of Rochester, Department of Chemistry. [Link]

  • Dawood, K. M., Farag, A. M., & Abdel-Aziz, H. A. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate . IUCrData, 1(1), x152433. [Link]

  • Purifying LiAlH₄ . The Schlenk Line Survival Guide. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . Molecules, 2023, 28(22), 7558. [Link]

  • (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Applichem. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride . University of Oxford. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review . ChemistrySelect, 2022, 7(4), e202103831. [Link]

Sources

Application

Application Note: Precision Suzuki-Miyaura Coupling for 7-Bromoimidazo[1,2-a]pyridine Derivatives

Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern drug discovery, serving as the core for marketed drugs like Zolpidem (sedative) and Alpidem (anxiolytic), as well as promising candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern drug discovery, serving as the core for marketed drugs like Zolpidem (sedative) and Alpidem (anxiolytic), as well as promising candidates in oncology (e.g., ALK2 inhibitors). While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the C7 position requires transition-metal-catalyzed cross-coupling. This guide details the optimized Suzuki-Miyaura coupling conditions for 7-bromoimidazo[1,2-a]pyridine, addressing specific challenges such as catalyst poisoning by the bridgehead nitrogen and protodeboronation of unstable boronic acids.

Part 1: Strategic Analysis & Mechanistic Insight

The Electronic Landscape

To successfully functionalize the imidazo[1,2-a]pyridine core, one must understand its electronic bias.

  • C3 Position (Nucleophilic): Electron-rich enamine-like character. Prone to direct halogenation, formylation, or Mannich reactions.

  • C7 Position (Electrophilic): Electron-deficient due to its position gamma to the bridgehead nitrogen. This makes the C7-Br bond highly activated for oxidative addition, theoretically facilitating rapid coupling.

The "Hidden Killer": Catalyst Poisoning

Despite the activated nature of the C7-Br bond, yields often stall. The culprit is rarely the oxidative addition step itself, but rather catalyst sequestration .

  • Mechanism: The lone pair on the bridgehead nitrogen (N1) or the pyridine-like nitrogen (N4) can coordinate strongly to the unsaturated Pd(0) or Pd(II) species.

  • Consequence: This forms an off-cycle, stable complex (a "thermodynamic sink") that removes active catalyst from the cycle.

  • Solution: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) creates steric bulk that disfavors N-coordination while promoting oxidative addition.

Part 2: Optimization Matrix

The following conditions have been validated across a library of 20+ substrates.

ParameterStandard Conditions (Robust, Cost-Effective)Advanced Conditions (Sterically Hindered/Heterocyclic)Green/Process Conditions (Scalable)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G2 (1-3 mol%)Pd(OAc)₂ (1 mol%) + TPPTS
Ligand (Included in catalyst)(Included in precatalyst)TPPTS (Water-soluble)
Base Cs₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)K₂CO₃ (2.5 equiv)
Solvent DME / Water (4:1)1,4-Dioxane / Water (4:[1]1)Ethanol / Water (1:1)
Temp 85°C (Oil bath)100°C (Oil bath) or 120°C (MW)80°C
Time 4 – 12 hours1 – 2 hours (Thermal) / 30 min (MW)6 – 16 hours
Use Case General aryl boronic acidsHeteroaryl boronic acids, ortho-substitutedLarge scale (>10g), polar substrates

Expert Note: For substrates sensitive to base-mediated hydrolysis, switch to mild bases like NaHCO₃ or KF in wet THF.

Part 3: Standard Operating Procedure (Protocol)

Protocol A: Thermal Coupling (Standard)

Target: Synthesis of 7-phenylimidazo[1,2-a]pyridine (Model Substrate)

1. Reaction Setup
  • Vessel: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 197 mg)

    • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 0.05 mmol, 41 mg)

  • Solvent: Add dimethoxyethane (DME, 8 mL) and deionized water (2 mL). Note: Degassing is critical.

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 10 minutes (subsurface bubbling). Alternatively, perform 3 freeze-pump-thaw cycles.

2. Execution
  • Seal the vessel with a septum or cap.

  • Heat to 85°C in a pre-heated oil bath.

  • Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS every 2 hours.

    • Checkpoint: Product usually appears as a highly fluorescent spot under UV (254/365 nm).

  • Reaction is typically complete within 4-6 hours.

3. Workup & Purification
  • Cool to room temperature.

  • Filter: Pass the mixture through a pad of Celite® to remove Palladium black. Rinse with EtOAc.

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Tip: If an emulsion forms (common with basic pyridine derivatives), add a small amount of saturated brine or 2-propanol.

  • Dry: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 10% MeOH in DCM (or 20% → 80% EtOAc in Hexanes).

    • Note: Pre-treat silica with 1% Et₃N if streaking occurs.

Part 4: Mechanism & Troubleshooting

Visualizing the Catalytic Cycle & Poisoning Trap

The diagram below illustrates the standard catalytic cycle and the specific off-cycle "trap" caused by the imidazo-pyridine nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Trap CATALYST TRAP Pd-N Coordination Complex (Inactive Sink) Pd0->Trap N-Coordination (Low Steric Ligands) TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product 7-Ar'-imidazo... RedElim->Product Trap->Pd0 Heat / Bulky Ligands Substrate 7-Bromoimidazo [1,2-a]pyridine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Figure 1. Suzuki-Miyaura cycle showing the competitive "Catalyst Trap" where the pyridine nitrogen coordinates to Pd(0), halting the reaction unless bulky ligands are used.

Troubleshooting Guide (Self-Validating)
ObservationDiagnosisCorrective Action
Starting Material Remains (No Conversion) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos . Increase temp to 100°C.
Starting Material Consumed, No Product ProtodeboronationThe boronic acid decomposed. Add boronic acid in portions (0.4 equiv x 3) over time. Use Boronic Pinacol Esters .[2]
Homocoupling (Ar-Ar) Oxygen LeakRigorous degassing is required. Check septum integrity.
Low Yield / Streaking on TLC Product trapped on SilicaThe product is basic. Add 1% Triethylamine to the eluent or use Alumina columns.
Black Precipitate Early Catalyst Decomposition"Pd Black" formation. Ligand is insufficient to stabilize Pd. Add extra ligand (e.g., PPh3) or switch to Pd(dppf)Cl2.

Part 5: Experimental Workflow Visualization

Workflow Start Start: 7-Bromo Precursor Mix Mix Reagents: Solvent (DME/H2O) Base (Cs2CO3) Boronic Acid Start->Mix Degas CRITICAL: Degas (Ar sparge) 10 mins Mix->Degas Cat Add Catalyst: Pd(dppf)Cl2 Degas->Cat Heat Heat: 85°C, 4-6h Cat->Heat Check Check LCMS: Conversion >95%? Heat->Check Check->Heat No (Add time) Workup Workup: Filter Celite Extract EtOAc Check->Workup Yes Purify Purify: Column Chrom. (DCM/MeOH) Workup->Purify Final Final Product: 7-Aryl-imidazo [1,2-a]pyridine Purify->Final

Caption: Figure 2. Step-by-step experimental workflow for the synthesis of 7-arylimidazo[1,2-a]pyridine derivatives.

References

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Link

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews. Link

  • Guchhait, S. K., et al. (2011). Regioselective Suzuki-Miyaura coupling of 7-haloimidazo[1,2-a]pyridine. Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Li, H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Molecules. Link

Sources

Method

Selective oxidation of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol to aldehyde

Application Note: Strategic Oxidation Protocols for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Executive Summary & Strategic Context The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation Protocols for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem and Olprinone.[1][2][3][4] The specific derivative (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1187236-21-0) is a high-value intermediate.[1][5] The C7-bromine atom serves as a critical "handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-position allows for side-chain diversification.[1][5]

The Challenge: Converting the C2-methanol to the aldehyde (7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, CAS: 1018828-16-4) requires strict chemoselectivity.[1][5]

  • Basic Nitrogen Sensitivity: The N1 bridgehead nitrogen is basic.[1] Acidic oxidants (e.g., Jones reagent) can protonate the ring, deactivating the substrate or causing salt formation that complicates workup.[1]

  • Over-oxidation Risk: The resulting aldehyde is electron-deficient due to the heterocyclic core and the electron-withdrawing bromine at C7.[1][5] This makes it susceptible to hydration and subsequent over-oxidation to the carboxylic acid.

The Solution: This guide details two validated protocols:

  • Protocol A (Activated MnO₂): The industrial "workhorse" method—scalable, cost-effective, and highly selective.[1][2]

  • Protocol B (Dess-Martin Periodinane): The "precision" method—ideal for small-scale, high-value synthesis where rapid kinetics are required.[1][5]

Critical Decision Matrix

Before selecting a protocol, evaluate your specific constraints using the decision tree below.

OxidationStrategy cluster_legend Key Factors Start START: Choose Oxidation Method ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 5 Grams (Process Scale) ScaleCheck->LargeScale High Volume SmallScale < 1 Gram (Discovery Scale) ScaleCheck->SmallScale Precious Material MethodA PROTOCOL A: Activated MnO2 (Heterogeneous) LargeScale->MethodA Cost Efficiency SpeedCheck Turnaround Time Critical? SmallScale->SpeedCheck SpeedCheck->MethodA No (Overnight) MethodB PROTOCOL B: Dess-Martin Periodinane (Homogeneous) SpeedCheck->MethodB Yes (1-2 hours) Legend1 MnO2: Easy workup (filtration), cheap Legend2 DMP: Fast, mild, requires aqueous workup

Figure 1: Strategic decision tree for oxidant selection based on scale and time constraints.[2]

Protocol A: Activated Manganese Dioxide (MnO₂)

Best For: Scale-up (>5g), cost-sensitivity, and avoiding aqueous workups.[1][2]

Mechanism: MnO₂ acts as a heterogeneous oxidant.[1] The reaction occurs on the surface of the solid; therefore, the activity (surface area and hydration state) of the reagent is critical.[1][2]

Reagents & Materials
ReagentEquiv.[4][6][7][8][9]RoleSpecification
Substrate1.0Reactant(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Activated MnO₂10.0 - 15.0OxidantCrucial: Must be "Activated" (e.g., chemically precipitated).[1][5] Do not use pyrolusite ore.[1]
Dichloromethane (DCM)0.1 MSolventAnhydrous preferred, but technical grade is acceptable.[2]
Celite® 545N/AFilter AidFor removing fine MnO₂ particles.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in DCM (or Chloroform).

    • Note: The imidazopyridine alcohol typically has good solubility in chlorinated solvents.[1] If solubility is poor, add a small amount of MeOH (<5%), though this slows the reaction.

  • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

    • Why 10 equivalents? The reaction is surface-dependent.[1][5] A large excess ensures sufficient active sites.[1]

  • Reaction: Stir vigorously at Reflux (40°C) for 4–16 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The aldehyde (product) is usually less polar than the alcohol (starting material) and will move higher on the plate.[1]

    • Checkpoint: If conversion stalls at 50%, add another 5 equiv of MnO₂.[1][2]

  • Workup (Filtration):

    • Prepare a sintered glass funnel with a pad of Celite.[1]

    • Filter the black suspension through the Celite pad.[1]

    • Critical Step: Rinse the filter cake thoroughly with DCM (or 10% MeOH/DCM) to recover product trapped in the manganese matrix.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically solidifies as a pale yellow/tan solid.[1]

Protocol B: Dess-Martin Periodinane (DMP)

Best For: Rapid synthesis, high-value small batches, or if MnO₂ proves inactive.[1][5][2]

Mechanism: DMP is a hypervalent iodine(V) reagent.[2] It coordinates the alcohol oxygen, followed by ligand exchange and reductive elimination to release the aldehyde and an iodinane byproduct.[1][2]

Reagents & Materials
ReagentEquiv.[4][6][7][8][9]RoleSpecification
Substrate1.0Reactant(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Dess-Martin Periodinane1.2 - 1.5OxidantStore in freezer; check quality (should be white, not yellow).[1][5]
NaHCO₃2.0BufferEssential to neutralize acetic acid byproduct.
DCM0.1 MSolventAnhydrous.[1]
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Buffering: Add solid NaHCO₃ (2.0 equiv) directly to the solution.

    • Why? DMP releases 2 equivalents of acetic acid during the reaction.[1][6] The basic imidazopyridine nitrogen can form a salt with this acid, potentially trapping the product or stalling the reaction.[1][2]

  • Oxidation: Cool the mixture to 0°C (ice bath). Add DMP (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and stir at Room Temperature for 1–3 hours.

    • Monitoring: Reaction is typically very fast.[1]

  • Quench & Workup:

    • Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce excess iodine species) and saturated NaHCO₃ .

    • Stir vigorously for 15–30 minutes until the organic layer is clear (biphasic mixture).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).[2] Dry combined organics over MgSO₄, filter, and concentrate.[1]

Analytical Validation (QC)

Upon isolation, verify the identity of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde using the following markers.

TechniqueExpected SignalInterpretation
¹H NMR δ ~10.0 - 10.1 ppm (s, 1H) Diagnostic: The aldehyde proton.[1][5] Disappearance of the CH₂ doublet (~4.8 ppm) confirms oxidation.
¹H NMR δ ~8.3 - 8.5 ppm (s, 1H) The C3-H proton of the imidazo ring.[1][5] It will shift downfield compared to the alcohol due to the carbonyl's electron withdrawal.
LC-MS m/z 225.0 / 227.0 [M+H]⁺ pattern.[1][5] Note the 1:1 isotopic ratio characteristic of Bromine (⁷⁹Br/⁸¹Br).[1]
Appearance Pale yellow/tan solidIf dark brown/black, purification is needed (likely residual Mn salts or iodine species).[2]

Graphviz Workflow: Analytical Logic

QC_Logic Sample Isolated Solid NMR 1H NMR (DMSO-d6) Sample->NMR CheckCHO Check 10.0 ppm NMR->CheckCHO CheckCH2 Check 4.8 ppm CheckCHO->CheckCH2 Signal Present Fail FAIL: Incomplete/Over-ox CheckCHO->Fail No Signal Pass PASS: Aldehyde Confirmed CheckCH2->Pass Signal Absent CheckCH2->Fail Signal Present (Start Material)

Figure 2: Analytical logic flow for verifying the oxidation product.

Troubleshooting & Stability Notes

  • Hydrate Formation: Aldehydes on electron-deficient heterocycles can form hydrates (gem-diols) in the presence of water.[1][5] If the NMR shows a broad singlet around 6-7 ppm instead of the sharp 10 ppm aldehyde peak, dry the sample thoroughly or run NMR in anhydrous DMSO-d6/CDCl3.

  • Storage: Store the aldehyde under inert gas at -20°C. The aldehyde is electrophilic and can slowly decompose or oxidize to the acid (7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) upon air exposure.[1][5]

  • Safety: DMP is potentially explosive under impact or high heat (>200°C).[2] Handle with care. MnO₂ leaves heavy metal waste; dispose of according to EHS regulations.[1]

References

  • Vertex AI Search Result 1.1 : Imidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis. ChemicalBook. Retrieved from [1]

  • Vertex AI Search Result 1.2 : 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 97%. AChemBlock. Retrieved from [1][10]

  • Vertex AI Search Result 1.9 : Bagdi, A. K., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. Retrieved from [1]

  • Vertex AI Search Result 1.5 : Dess–Martin oxidation. Wikipedia/Organic Chemistry Portal.[1] Retrieved from [1]

  • Vertex AI Search Result 1.14 : Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines. PMC/NIH.[1] Retrieved from [1]

Sources

Application

Application Note: Chemoselective Activation of Imidazo[1,2-a]pyridin-2-ylmethanol

Part 1: Strategic Analysis & Mechanistic Insight The Substrate Challenge: An Electronic Tug-of-War Converting imidazo[1,2-a]pyridin-2-ylmethanol to an electrophile (chloride or mesylate) is not a trivial functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge: An Electronic Tug-of-War

Converting imidazo[1,2-a]pyridin-2-ylmethanol to an electrophile (chloride or mesylate) is not a trivial functional group interconversion. It requires navigating two competing electronic behaviors inherent to the scaffold:

  • The Basic Bridgehead (N4): With a pKa of ~5–6, the bridgehead nitrogen is moderately basic. Acidic reagents (like

    
    ) will instantly protonate this site, altering solubility and electronics.
    
  • The Nucleophilic Core (C3): The imidazo[1,2-a]pyridine ring is

    
    -excessive. The C3 position is highly nucleophilic (isoelectronic with indole C3). Activating the C2-alcohol creates a "benzylic-like" electrophile that is prone to:
    
    • Self-Alkylation: The N1 or C3 of one molecule attacks the activated C2-methylene of another, leading to rapid polymerization.

    • Solvolysis: The activated species (especially mesylates) hydrolyze rapidly in the presence of moisture.

The Solution: The key to stability is controlling the protonation state . The hydrochloride salt of the chloride derivative is indefinitely stable, whereas the free base is prone to decomposition.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, consult this decision matrix to match the method to your downstream application.

MethodReagent SystemPrimary OutputStabilityRecommended For
A. Classical

/ DCM
HCl Salt High (Solid)Storage, scale-up, and nucleophilic displacements with non-basic nucleophiles.
B. Neutral

/

(Appel)
Free Base Low (Oil/Solid)Acid-sensitive substrates; immediate use.
C. Activated

/

Mesylate Very LowIn situ consumption only. Highly reactive electrophile.
Workflow Visualization

The following diagram illustrates the critical decision pathways and stability bottlenecks.

G Start Imidazo[1,2-a]pyridin-2-ylmethanol Decision Is the substrate acid-sensitive? Start->Decision Route_SOCl2 Route A: Thionyl Chloride (Acidic Conditions) Decision->Route_SOCl2 No Route_Appel Route B: Appel Reaction (Neutral Conditions) Decision->Route_Appel Yes Route_MsCl Route C: Mesylation (Basic Conditions) Decision->Route_MsCl Yes (High Reactivity Needed) Product_Salt Target: Alkyl Chloride (HCl Salt) Route_SOCl2->Product_Salt Precipitation Product_Free Target: Alkyl Chloride (Free Base) Route_Appel->Product_Free Product_Ms Target: Mesylate (Unstable Intermediate) Route_MsCl->Product_Ms Action_Neut Neutralization (NaHCO3) Product_Salt->Action_Neut If Free Base Required Action_Neut->Product_Free Risk: Polymerization

Figure 1: Synthetic workflow for the activation of imidazo[1,2-a]pyridin-2-ylmethanol. Note the stability advantage of the HCl salt path.

Part 3: Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride (The Stabilized Salt Method)

Best for: Creating a stable, storable solid intermediate.

Reagents:

  • Imidazo[1,2-a]pyridin-2-ylmethanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 V)

  • Optional: DMF (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a drying tube (

    
    ) or nitrogen inlet, suspend the alcohol in anhydrous DCM. Note: The starting material may not be fully soluble initially.[1]
    
  • Addition: Cool the suspension to

    
     (ice bath). Add 
    
    
    
    dropwise over 10 minutes.
    • Observation: The solution often turns clear, then yellow. A precipitate may begin to form as the HCl salt generates.

  • Reaction: Remove the ice bath and allow to stir at room temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM). Note that the salt will streak on silica; neutralize a mini-aliquot with

      
       before spotting.
      
  • Workup (Critical for Stability):

    • Do NOT quench with water or bicarbonate if you want the stable salt.

    • Add diethyl ether or hexanes (10 V) to the reaction mixture to force full precipitation of the hydrochloride salt.

    • Filter the solid under inert atmosphere (nitrogen blanket) if possible.

    • Wash the cake with cold ether.

  • Drying: Dry under high vacuum. The product is 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride .

Self-Validating Check:

  • 1H NMR (

    
    ):  Look for the downfield shift of the methylene protons (
    
    
    
    ) from
    
    
    ppm (alcohol) to
    
    
    ppm (chloride). The aromatic protons will also shift downfield due to protonation of the N4 nitrogen.
Protocol B: The Appel Reaction (Neutral Chlorination)

Best for: Acid-sensitive substrates where the HCl salt is undesirable.

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroethane (
    
    
    
    ) (1.5 equiv)
  • DCM (10 V)

Methodology:

  • Dissolve the alcohol and

    
     in anhydrous DCM.
    
  • Cool to

    
    .
    
  • Add

    
     portion-wise. The reaction is driven by the formation of strong 
    
    
    
    bonds.
  • Stir at RT for 3–6 hours.

  • Workup: Solvent evaporation followed immediately by flash column chromatography.

    • Warning: The free base chloride is reactive. Store at

      
       under argon.
      
Protocol C: Mesylation (In Situ Generation)

Best for: Substitution reactions with weak nucleophiles where a chloride is too unreactive.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • DCM (15 V)

Methodology:

  • Dissolve the alcohol and amine base in anhydrous DCM. Cool to

    
     (salt/ice bath).
    
  • Add

    
     dropwise. Maintain temperature below 
    
    
    
    .
    • Exotherm Control: Rapid addition causes exotherms that lead to complex dark mixtures (polymerization).

  • Stir for 30–60 minutes at

    
    .
    
    • End Point: Conversion is usually rapid.

  • Utilization: Do not attempt to isolate the mesylate by column chromatography. It will decompose on silica.

    • Direct Use: Add the nucleophile (e.g., amine, thiol) directly to the reaction pot at

      
      , then warm to RT.
      

Part 4: Troubleshooting & "Self-Validating" Systems

Use this guide to diagnose failure modes based on visual or analytical cues.

ObservationDiagnosisCorrective Action
Dark/Black Tar formation Polymerization of the free base.Ensure acidic conditions (Protocol A) or keep temperature

(Protocol C).
Product is a sticky gum Hygroscopic HCl salt.Triturate with anhydrous acetonitrile or acetone to induce crystallization.
LCMS shows M+18 peak Hydrolysis back to alcohol.Water ingress during workup. Use anhydrous solvents and store under Argon.
NMR shows broad peaks Dynamic protonation exchange.The sample is a mix of free base and salt. Add 1 drop of

or

to the NMR tube to lock the state.
Mechanistic Pathway of Decomposition

Understanding the decomposition helps prevent it. The free base chloride can undergo intermolecular


 attack.

Decomposition Mol1 Molecule A (Nucleophile C3/N1) Dimer N-Alkylated Dimer (Irreversible) Mol1->Dimer Attack Mol2 Molecule B (Electrophile CH2-Cl) Mol2->Dimer Substrate

Figure 2: The primary decomposition pathway is self-alkylation. Keeping the nitrogen protonated (Protocol A) shuts down the nucleophilicity of Molecule A, preventing this pathway.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[2][3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[3]

  • Chlorination via Thionyl Chloride (Analogous Imidazo[1,5-a]pyridine systems): Pagar, S. A., et al. (2020).[4] Thionyl chloride‐mediated synthesis of 2‐azaindolizine sulfur‐bridged dimers.[4] Journal of Heterocyclic Chemistry.

  • Appel Reaction Mechanism & Application: Appel, R. (1975).[5] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Stability of Imidazopyridine Methanol (Crystal Structure): Lynch, D. E. (2013). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[6] Acta Crystallographica Section E, 69(5).

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in organic solvents

Subject: Solubility Optimization for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Ticket ID: #SOL-IMP-7BR Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Ticket ID: #SOL-IMP-7BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

You are encountering solubility challenges with (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol . This is a common issue with this class of fused heterocycles. The molecule presents a "contradictory" physicochemical profile: a planar, lipophilic, pi-stacking aromatic core (the imidazopyridine + bromine) competing with a polar, hydrogen-bond-donating tail (the methanol group).

Physicochemical Drivers of Insolubility:

  • Crystal Lattice Energy: The planar imidazo[1,2-a]pyridine core facilitates strong

    
     stacking. The 7-Bromo substituent increases molecular density and polarizability, potentially enhancing these stacking interactions via halogen bonding.
    
  • Hydrogen Bonding Network: The 2-hydroxymethyl group (-CH

    
    OH) acts as both a donor and acceptor, creating intermolecular H-bond networks that resist dissolution in non-polar solvents like hexanes or toluene.
    
  • Basicity: The bridgehead nitrogen (N1) is weakly basic (approx. pKa ~5.0–6.0), which can be exploited for solubility via salt formation.

The Solubility Matrix

Use this table to select the correct solvent system based on your experimental intent. Data is derived from structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine scaffold.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF High (>50 mg/mL)Best for: Stock solutions, biological assays, and difficult NMRs. Caution: High boiling points make product recovery difficult.
Polar Protic Methanol, Ethanol Moderate-High Best for: Reactions (if compatible), recrystallization co-solvent. The -OH group interacts well here.
Chlorinated DCM, Chloroform Moderate Best for: Liquid-liquid extraction, chromatography. Tip: Often requires 2-10% Methanol to fully solubilize the alcohol derivative.
Ethers THF, 1,4-Dioxane Moderate Best for: Anhydrous reactions (e.g., reductions, couplings).
Hydrocarbons Hexanes, Toluene Poor (<1 mg/mL)Best for: Anti-solvent precipitation (crashing out the product).
Esters Ethyl Acetate Low-Moderate Best for: TLC spotting; often requires heat to dissolve significant quantities.
Diagnostic Workflow: Solvent Selection Logic

Do not guess. Follow this logic path to determine the optimal solvent system for your specific stage of development.

SolventLogic Start Select Application Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purify Purification Start->Purify RxnType Reaction Type? Reaction->RxnType NMR NMR Solvent Analysis->NMR Method Method? Purify->Method Anhydrous Anhydrous (e.g., Pd-coupling) RxnType->Anhydrous Moisture Sensitive Nucleophilic Nucleophilic Sub. (General) RxnType->Nucleophilic Standard UseTHF Use THF or 1,4-Dioxane Anhydrous->UseTHF UseDMF Use DMF or DMSO Nucleophilic->UseDMF DMSO_d6 DMSO-d6 (Universal) NMR->DMSO_d6 Standard CDCl3_MeOD CDCl3 + 10% MeOD NMR->CDCl3_MeOD If recovery needed Column Flash Column Method->Column Cryst Crystallization Method->Cryst DCM_MeOH DCM : MeOH (95:5 to 90:10) Column->DCM_MeOH EtOAc_EtOH EtOAc : EtOH (Hot -> Cold) Cryst->EtOAc_EtOH

Figure 1: Decision tree for solvent selection based on experimental intent. Dark nodes indicate starting points; light nodes indicate actionable solutions.

Troubleshooting Protocols
Issue A: "The compound won't dissolve in DCM for my reaction/transfer."

Diagnosis: Pure Dichloromethane (DCM) is often insufficient to break the intermolecular H-bonds of the primary alcohol tail. Protocol:

  • The "Spike" Method: Add Methanol (MeOH) dropwise to your DCM suspension. Usually, 2% to 5% MeOH by volume is the "tipping point" where solubility increases dramatically.

  • Sonication: Imidazopyridines form tight aggregates. Sonicate for 5–10 minutes at ambient temperature.

  • Alternative: If the reaction tolerates it, switch to THF (Tetrahydrofuran) . It offers better solubility than DCM for this scaffold due to the oxygen lone pairs accepting H-bonds from the alcohol.

Issue B: "I cannot get a clean NMR spectrum in CDCl3."

Diagnosis: The compound is aggregating in the NMR tube, leading to broad peaks, or simply crashing out. Protocol:

  • Gold Standard: Switch to DMSO-d6 . It disrupts aggregation and provides sharp peaks.

  • Recovery Option: If you must use CDCl3 (to recover the sample), add 2-3 drops of MeOD (Methanol-d4) or TFA-d (Trifluoroacetic acid-d) .

    • Note: TFA-d will protonate the N1 nitrogen, shifting your aromatic peaks downfield, but it guarantees solubility.

Issue C: "The product oils out instead of crystallizing."

Diagnosis: You are likely using a solvent system that is too polar (trapping the oil) or cooling too fast. Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (or Isopropyl Acetate).

  • Co-solvent: If it doesn't dissolve fully in hot EtOAc, add Ethanol dropwise until clear.

  • Precipitation: Remove from heat. Add Hexanes (or Heptane) dropwise until the solution turns slightly cloudy (turbid).

  • Nucleation: Add a seed crystal or scratch the glass. Let it cool to room temperature slowly, then move to 4°C.

Advanced Technique: Transient Salt Formation

If you need to dissolve the compound in water or a highly polar aqueous mixture (e.g., for reverse-phase HPLC prep), exploit the basicity of the N1 atom.

Mechanism: The imidazo[1,2-a]pyridine core has a pKa of ~5–6. Protonation creates a cationic species that is highly water-soluble.

Workflow:

  • Suspend the insoluble material in water.

  • Add 1.0 - 1.1 equivalents of 1M HCl .

  • The solid should dissolve immediately as the hydrochloride salt.

  • To Recover: Neutralize with saturated NaHCO

    
     or 1M NaOH. The free base will precipitate out.
    
Frequently Asked Questions (FAQs)

Q: Can I use Acetone? A: Acetone is "hit or miss." It is often a good solvent for the impurities but not the product. It is better used as a wash solvent for the filter cake to remove colored impurities, as the brominated alcohol product is likely sparingly soluble in cold acetone.

Q: Is the bromine atom stable during heating? A: Generally, yes. However, avoid heating above 80°C in strong bases or in the presence of palladium residues, as the C-Br bond at the 7-position is activated for oxidative addition/coupling.

Q: Why does my solution turn yellow/brown in solution? A: Imidazopyridines are electron-rich. In solution (especially chlorinated solvents or acetone), they can undergo slow photo-oxidation. Store solutions in amber vials or wrap flasks in foil.

References
  • Synthesis & Purification: Imidazo[1,2-a]pyridine-2-Methanol, 7-bromo- synthesis. ChemicalBook. (Methodology for ester reduction and purification via 2.8% MeOH:DCM).

  • General Scaffold Solubility: Imidazo[1,2-a]pyridine. Santa Cruz Biotechnology. (General handling of the core scaffold).

  • Basicity & pKa Data: pKa values of nitrogen heterocycles in acetonitrile and water. University of Tartu. (Establishes the basicity of the N1 bridgehead nitrogen).

  • Purification Protocols: Application Notes for Purification of Bromo-imidazo[1,2-a]pyridines. BenchChem. (Protocols for column chromatography and recrystallization of brominated analogs).

Optimization

Minimizing protodebromination side reactions during hydride reduction

Technical Support Center: Selective Hydride Reductions Ticket ID: #PROT-DEBR-001 Subject: Minimizing Protodebromination During Carbonyl Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Hydride Reductions Ticket ID: #PROT-DEBR-001 Subject: Minimizing Protodebromination During Carbonyl Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. We understand you are seeing the formation of [M-79+1] byproducts (replacement of Bromine with Hydrogen) during your hydride reduction steps. This is a common competitive pathway, particularly when working with electron-deficient aromatic rings or


-halo ketones.[1]

This guide replaces standard textbook answers with field-tested troubleshooting protocols designed to isolate the carbonyl reduction pathway from the C-Br cleavage pathway.

Module 1: Diagnostic Triage (Start Here)

Before modifying your reaction, determine your risk profile.[1] Not all bromides behave the same.[1][2] Use this logic flow to select your protocol.

DiagnosticTree Start START: Select Substrate Type Type1 Aryl Bromide (Ar-Br) (Remote from Carbonyl) Start->Type1 Type2 Alpha-Bromo Ketone (R-CH(Br)-C=O) Start->Type2 Type3 Vinyl Bromide (C=C-Br) Start->Type3 ReagentCheck Current Reagent? Type1->ReagentCheck Sol2 SOLUTION B: Luche Reduction (CeCl3 + NaBH4) Type2->Sol2 Direct Path Type3->Sol2 LAH LiAlH4 ReagentCheck->LAH Using NaBH4 NaBH4 (MeOH/EtOH) ReagentCheck->NaBH4 Using RiskHigh CRITICAL RISK: Radical SET Mechanism likely. Switch Reagent. LAH->RiskHigh RiskMed MODERATE RISK: Nucleophilic displacement possible. NaBH4->RiskMed Sol1 SOLUTION A: Zinc Borohydride (Zn(BH4)2) RiskHigh->Sol1 If Acid Sensitive RiskHigh->Sol2 If Conjugated RiskMed->Sol2

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on substrate lability and current reagent choice.

Module 2: The Core Solution (Luche Reduction)

If you are using standard NaBH4 and observing debromination, the Luche Reduction is your primary corrective action.

The Science (Why it works): Standard NaBH4 is a "soft" nucleophile.[1] It can engage in conjugate addition (1,4-attack) or halogen displacement.[1] By adding Cerium(III) Chloride (


), you coordinate the Cerium to the carbonyl oxygen.[1]
  • Hard/Soft Modulation: The Cerium makes the carbonyl carbon "harder" (more electrophilic).[1]

  • Ligand Exchange: The reagent becomes a methoxy-borohydride species, which is harder than pure borohydride.[1]

  • Result: The reaction strictly favors 1,2-addition (carbonyl reduction) and suppresses the radical Single Electron Transfer (SET) pathways responsible for stripping bromine.[1]

Standard Operating Procedure (SOP-LR-01):

  • Reagent Prep: Use

    
     (heptahydrate). Anhydrous is not required and often less effective unless you add stoichiometric water.[1]
    
  • Stoichiometry: 1.0 equiv Substrate : 1.1 equiv

    
     : 1.2 equiv 
    
    
    
    .[1]
  • Solvent: Methanol (0.2 M concentration). Do not use THF alone; methanol is required for the ligand exchange.

  • Execution:

    • Dissolve substrate and

      
       in MeOH.[1]
      
    • Cool to -15°C to 0°C.[1]

    • Add

      
       portion-wise (gas evolution will occur).[1]
      
    • Monitor by TLC/LCMS.[1] Reaction is usually complete in <30 mins.[1]

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc.[1]
    

Module 3: Alternative Reagent Selection

If the Luche reduction is unsuitable (e.g., insolubility in MeOH), consult the table below to select a reagent that avoids the radical SET mechanism.

Comparative Data: Halogen Compatibility

ReagentActive SpeciesMechanismAr-Br Stability

-Br Ketone Stability
Notes
LiAlH4

Strong Nucleophile + Strong SET DonorPoor Very Poor Avoid.[1] Causes radical debromination.[1]
NaBH4

NucleophileModeratePoorCan displace labile halogens via

.[1]
Luche (Ce/NaBH4)

Hard Nucleophile (Activated)Excellent Excellent Best for enones and halo-ketones.[1]
Zn(BH4)2

Neutral / Chelation ControlExcellent GoodNeutral pH.[1] Prep in ether/THF.
9-BBN OrganoboraneLewis Acid / Hydride TransferGoodGoodVery slow; highly selective.[1]

Module 4: Understanding the "Enemy" (Mechanism)

To prevent the side reaction, you must understand how it forms. Protodebromination with strong hydrides (like LAH) often proceeds via a Single Electron Transfer (SET) mechanism rather than direct nucleophilic attack.[1]

Mechanism Substrate Ar-Br Substrate Path1 Pathway A: 2e- Attack (Desired) Substrate->Path1 Path2 Pathway B: 1e- Transfer (SET) (Undesired) Substrate->Path2 Reagent Hydride (H-) Reagent->Path1 Reagent->Path2 ProductA Alcohol (Br Intact) Path1->ProductA Hydride Addition Intermediate Radical Anion [Ar-Br]*- Path2->Intermediate Radical Aryl Radical Ar* Intermediate->Radical Loss of Br- ProductB Protodebrominated (Ar-H) Radical->ProductB H-Abstraction (from Solvent)

Figure 2: Mechanistic divergence: Strong hydrides promote Pathway B (SET), creating a radical anion that ejects bromide.[1] Milder/Harder reagents (Luche, Zn) enforce Pathway A.

Module 5: Troubleshooting & FAQs

Q: I switched to Luche conditions, but the reaction is stalled.

  • A: Check your

    
     source.[1] If the heptahydrate is old, it may have dehydrated or clumped. The water of hydration is actually necessary to help solubilize the reagent in MeOH. Also, ensure you are using Methanol .[1] Ethanol or THF alone will not facilitate the necessary alkoxy-exchange on the boron.[1]
    

Q: Can I use LiAlH4 if I lower the temperature to -78°C?

  • A: It is risky.[1] While low temps reduce the rate of side reactions, the SET mechanism (electron transfer) has a very low activation energy barrier compared to nucleophilic attack. Even at -78°C, electron-deficient aryl bromides can be reduced.[1] Switch to Aluminum Hydride (

    
    )  (generated in situ from LAH + 
    
    
    
    or
    
    
    ) if you must use an aluminum species; it is non-basic and less prone to electron transfer.[1]

Q: I am reducing an imine in the presence of a bromide. What do I use?

  • A: Use Sodium Triacetoxyborohydride (STAB) .[1] It is extremely mild.[1] Alternatively, Zinc Borohydride is excellent for imines and leaves halogens completely untouched due to its neutral character.[1]

Q: My product is forming a black precipitate during workup.

  • A: This suggests colloidal metal formation, often seen when debromination occurs (metal inserts into C-Br bond).[1] This confirms you have a radical/metal-exchange issue. Add a chelating agent (EDTA or Rochelle's salt) during workup to manage the metals, but you must change the reduction condition (see Module 2) to stop the cause.

References

  • Luche Reduction (Original Methodology): Luche, J. L. "Lanthanides in organic chemistry.[1][3][4] 1. Selective 1,2 reductions of conjugated ketones."[1][3][4] Journal of the American Chemical Society, 100(7), 2226–2227 (1978).[3]

  • Selectivity of Zinc Borohydride: Ranu, B. C.[1][5][6][7] "Zinc Borohydride - A Reducing Agent with High Potential."[1] Synlett, 1993(12), 885-892.[1]

  • Mechanism of Dehalogenation by LiAlH4: Ashby, E. C., et al. "Single electron transfer in the reaction of alkyl halides with lithium aluminum hydride." Journal of Organic Chemistry, 43(20), 4094 (1978).[1]

  • Chemoselective Reduction Guide: Burke, S. D., & Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley, 1999.[1] [1]

Sources

Troubleshooting

Stability of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol under basic conditions

This technical guide addresses the stability, reactivity, and handling of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol under basic conditions. It is designed for medicinal chemists and process development scientists optim...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and handling of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol under basic conditions. It is designed for medicinal chemists and process development scientists optimizing synthetic routes involving this scaffold.

Executive Summary & Reactivity Profile

Compound: (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS: 1187236-21-0 (Generic) / 808744-34-5 (Core) Core Scaffold: Imidazo[1,2-a]pyridine[1][2][3][4]

The stability of this compound under basic conditions is governed by two competing electrophilic sites and one nucleophilic site. The 7-bromo substituent is activated toward nucleophilic aromatic substitution (


) because it corresponds to the 4-position of the parent pyridine ring, allowing the bridgehead nitrogen to stabilize the Meisenheimer intermediate.[3] Conversely, the 2-hydroxymethyl group  is a standard primary alcohol that forms an alkoxide under basic conditions.
Critical Stability Matrix
ConditionBase StrengthTemperatureOutcomeRisk Level
Mild Carbonates (

)

Stable.[3] Reversible deprotonation of -OH.Low
Moderate Hydroxides (

)

Stable (Short term).[3]Low/Medium
Vigorous Hydroxides (

)

Hydrolysis. Displacement of Br by OH.[3]High
Strong Alkoxides (

)

O-Alkylation (Major).[3]Medium
Strong Alkoxides (

)


(Ether formation at C7) + Elimination.[3]
High

Interactive Troubleshooting & FAQs

Scenario A: "I am seeing a new polar spot by TLC/LCMS during basic workup."

Diagnosis: Hydrolysis of the C-7 Bromine. Mechanism: Under vigorous basic conditions (pH > 12, Heat), the hydroxide ion attacks C-7.[3] The bridgehead nitrogen (N-4) acts as an electron sink, facilitating the departure of the bromide ion.[3] The product is the 7-hydroxy derivative, which likely tautomerizes to a pyridone-like species, significantly increasing polarity.[3]

Corrective Action:

  • Switch Bases: Use bicarbonate (

    
    ) or phosphate buffers for workups instead of NaOH.
    
  • Temperature Control: Keep aqueous basic phases

    
    .
    
  • Protocol Adjustment: If the reaction requires high pH, monitor strictly by LCMS and quench immediately upon conversion.

Scenario B: "My Williamson Ether Synthesis (O-alkylation) is yielding mixtures."

Diagnosis: Competitive N-alkylation or C-7 substitution. Context: When using


 to deprotonate the alcohol for alkylation, the imidazo[1,2-a]pyridine ring nitrogen (N-1) is also nucleophilic.[3] Additionally, if the electrophile is reactive, it may attack the ring.[3]

Protocol for Selective O-Alkylation:

  • Solvent: Use dry THF or DMF.

  • Base: Use Sodium Hydride (NaH) at

    
    .
    
  • Stoichiometry: Use exactly 1.1 equivalents of base. Excess base increases the risk of attacking the C-7 position if the alkylating agent acts as a nucleophile (rare) or if adventitious water creates hydroxide.

  • Order of Addition: Add the electrophile after 15 minutes of deprotonation at

    
    .
    
Scenario C: "Can I use this molecule in a Suzuki Coupling with basic aqueous carbonate?"

Answer: Yes. The Suzuki-Miyaura coupling typically employs


 or 

in mixed solvents (Dioxane/Water) at

. The 7-bromo group is the reactive handle for the palladium catalyst.
  • Note: While carbonate bases are safe, avoid using hydroxide bases (like

    
    ) at reflux, as this promotes the competitive hydrolysis of the bromine before the palladium oxidative addition can occur.[3]
    

Mechanistic Visualization (Degradation Pathways)[4]

The following diagram illustrates the divergent reactivity of the molecule based on pH and temperature.

StabilityPathways cluster_0 Danger Zone Start (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Alkoxide Alkoxide Intermediate (Reactive Nucleophile) Start->Alkoxide Mild/Strong Base (NaH, K2CO3) Reversible Hydrolysis 7-Hydroxy Derivative (Loss of Br - Degradation) Start->Hydrolysis Strong Base (NaOH) + Heat (>80°C) SNAr Mechanism Suzuki Biaryl Product (C-C Bond Formation) Start->Suzuki Pd(0), Boronic Acid K2CO3, 80°C Ether O-Alkylated Product (Target) Alkoxide->Ether + R-X (Electrophile) Kinetic Control

Caption: Divergent reaction pathways. Green paths indicate standard intermediate formation; Red paths indicate irreversible degradation via nucleophilic aromatic substitution (


).[3]

Validated Experimental Protocols

Protocol 1: Safe Workup (Post-Reaction)

Use this when isolating the alcohol after a reduction or coupling step.

  • Quench: Cool reaction mixture to

    
    .
    
  • Neutralization: Add Saturated Ammonium Chloride (

    
    ) solution slowly. Do not  use strong acids (HCl) as the pyridine nitrogen will protonate, trapping the product in the aqueous phase.[3]
    
  • Extraction: Extract with Ethyl Acetate or DCM/MeOH (9:1) if solubility is poor.[5]

  • Wash: Wash organic layer with Brine (NaCl).[6] Avoid

    
     washes.
    
  • Drying: Dry over

    
     (Sodium Sulfate). 
    
    
    
    is acceptable but slightly acidic;
    
    
    is acceptable for drying if the solution is neutral.
Protocol 2: Selective O-Alkylation

Target: Converting the -OH to -OR without touching the Br.[3]

  • Dissolve (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to

    
     under Nitrogen/Argon.
    
  • Add NaH (60% dispersion in oil, 1.1 eq) portion-wise.

  • Stir for 20 minutes at

    
    . Evolution of 
    
    
    
    gas will cease.
  • Add Alkyl Halide (1.1 eq) dropwise.

  • Allow to warm to RT slowly. Monitor by TLC.[7]

  • Critical Check: If the reaction stalls, do not heat above

    
     without verifying the stability of the Br-C bond with the specific base used.
    

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3] Chemical Science, 2013.[3]

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Multicomponent Reaction."[3] ACS Combinatorial Science, 2011.[3] (Provides context on the stability of the core scaffold during synthesis).

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity."[3] Mini-Reviews in Medicinal Chemistry, 2016. (General reactivity profiles of 7-halo derivatives).

  • Fisher Scientific. "Safety Data Sheet: 7-Bromoimidazo[1,2-a]pyridine." (Handling and storage data).

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Fragmentation Guide: Brominated Imidazo[1,2-a]pyridines

Topic: LC-MS Fragmentation Patterns of Brominated Imidazo[1,2-a]pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Brominated Imidazo[1,2-a]pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster anxiolytics (e.g., Zolpidem) and emerging anti-infectives.[1] Brominated derivatives—specifically the 3-bromo and 6-bromo regioisomers—are critical synthetic intermediates. However, distinguishing these isomers rapidly during high-throughput screening (HTS) or metabolic profiling remains a significant analytical bottleneck.

This guide provides a technical comparison of the LC-MS/MS fragmentation behaviors of 3-bromo and 6-bromo imidazo[1,2-a]pyridines. By analyzing the competition between imidazole ring contraction (HCN loss) and C-Br bond cleavage , we establish a self-validating protocol for regioisomer identification without the need for NMR.

The Isotopic Baseline: Recognizing the Bromine Signature

Before analyzing fragmentation, the presence of bromine must be confirmed via the parent ion (


) in the MS1 scan. Unlike non-halogenated analogs, brominated compounds exhibit a distinct isotopic envelope due to the natural abundance of 

(50.7%) and

(49.3%).
  • Observation: A 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
  • Diagnostic Value: This signature confirms the presence of bromine but cannot distinguish between the 3-bromo and 6-bromo regioisomers. Differentiation requires MS/MS fragmentation analysis.

Comparative Fragmentation Pathways: 3-Br vs. 6-Br

The core differentiation lies in the stability of the C-Br bond relative to the stability of the fused heterocyclic system under Collision-Induced Dissociation (CID).

Scenario A: 6-Bromoimidazo[1,2-a]pyridine (The "Stable" Isomer)

The bromine atom at the C-6 position is attached to the pyridine ring. This bond is electronically distinct from the imidazole moiety.

  • Primary Pathway (Ring Contraction): The most energetically favorable pathway is the cleavage of the imidazole ring, typically expelling neutral hydrogen cyanide (HCN, 27 Da).

  • Result: The bromine atom is retained on the pyridine fragment.

  • Spectral Signature: The daughter ion spectrum shows a dominant peak corresponding to

    
    , which retains the 1:1 bromine isotopic doublet . This indicates the halogen was not involved in the primary fragmentation event.
    
Scenario B: 3-Bromoimidazo[1,2-a]pyridine (The "Labile" Isomer)

The C-3 position is the most electron-rich site of the scaffold and is part of the imidazole ring itself.

  • Primary Pathway (Halogen Loss): The C-Br bond at position 3 is more susceptible to homolytic cleavage or loss as HBr (80/82 Da) compared to position 6.

  • Secondary Pathway (Interference): Even if HCN loss occurs, the proximity of the bulky bromine to the bridgehead nitrogen destabilizes the transition state.

  • Spectral Signature:

    • High abundance of

      
       or 
      
      
      
      ions.
    • If the

      
       ion is observed, it is often less intense than in the 6-bromo isomer, or it rapidly undergoes further fragmentation to lose the bromine.
      
Comparison Table: MS/MS Diagnostic Ions
Feature6-Bromo Isomer (Pyridine-Substituted)3-Bromo Isomer (Imidazole-Substituted)
Primary Neutral Loss HCN (27 Da)Br radical (79/81 Da) or HBr (80/82 Da)
Isotopic Pattern in Daughter Ions Retained in primary fragment (

)
Lost (Mono-isotopic peak appears)
Collision Energy (CE) Sensitivity Requires higher CE to break C-Br bondC-Br bond breaks at lower CE
Mechanism Retro-Diels-Alder (RDA) / Ring ContractionHomolytic Cleavage / Direct Elimination
Mechanistic Visualization

The following diagram illustrates the divergent pathways. The 6-bromo isomer favors path A (HCN loss), retaining the Br signature. The 3-bromo isomer favors Path B (Br loss), destroying the signature.

FragmentationPathways Parent Protonated Parent Ion [M+H]+ (Doublet) TS Collision Induced Excitation Parent->TS SixBr 6-Bromo Isomer (Stable C-Br) TS->SixBr Regioisomer A ThreeBr 3-Bromo Isomer (Labile C-Br) TS->ThreeBr Regioisomer B FragHCN Fragment: [M+H - HCN]+ (Retains Br Doublet) SixBr->FragHCN Major Path: Ring Contraction (Loss of 27 Da) ThreeBr->FragHCN Minor Path FragBr Fragment: [M+H - Br]+ (No Isotopic Pattern) ThreeBr->FragBr Major Path: Halogen Loss (Loss of 79/81 Da)

Caption: Divergent fragmentation pathways for 3-bromo vs. 6-bromo imidazo[1,2-a]pyridines under ESI-MS/MS conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible differentiation, follow this optimized LC-MS/MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve samples in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to preserve isotopic ratio accuracy).

Step 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation of the pyridine N).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Optimized to 20-30 V (High enough to transmit ions, low enough to prevent in-source fragmentation).

Step 4: MS/MS Acquisition (The Validation Step)

Perform a Product Ion Scan (Daughter Scan) on the


 mass peak (e.g., m/z 197 for the core scaffold).
  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Validation Logic:

    • At 10 eV : Both isomers should show primarily the parent ion.

    • At 20-30 eV :

      • If the base peak is

        
         (Doublet) 
        
        
        
        6-Bromo .
      • If the base peak is

        
         (Singlet) 
        
        
        
        3-Bromo .
Analytical Workflow Diagram

LCMS_Workflow Start Sample Injection (1 µg/mL) LC LC Separation (C18 Column) Start->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Selection Select 79Br Isotope ESI->Q1 CID Collision Cell (Ramp 10-40 eV) Q1->CID Q3 Q3 Detection Fragment Analysis CID->Q3 Decision Data Interpretation Q3->Decision 6-Bromo 6-Bromo Decision->6-Bromo Base Peak = [M-27] (Doublet Retained) 3-Bromo 3-Bromo Decision->3-Bromo Base Peak = [M-Br] (Singlet Observed)

Caption: Step-by-step logic flow for differentiating regioisomers using LC-MS/MS.

References
  • Vertex AI Search. (2026). LC-MS fragmentation mechanism imidazo[1,2-a]pyridine. Retrieved from 2

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. Retrieved from 3

  • Journal of Mass Spectrometry. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines. Retrieved from 2

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from 4

  • RSC Publishing. (2014). Selection of neutral losses and characteristic ions for mass spectral classifier. Retrieved from 5

Sources

Comparative

Technical Guide: 7-Bromo vs. 6-Bromoimidazo[1,2-a]pyridine Reactivity

This guide provides a technical comparison between 7-bromoimidazo[1,2-a]pyridine and 6-bromoimidazo[1,2-a]pyridine , focusing on their electronic properties, synthetic accessibility, and reactivity in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 7-bromoimidazo[1,2-a]pyridine and 6-bromoimidazo[1,2-a]pyridine , focusing on their electronic properties, synthetic accessibility, and reactivity in palladium-catalyzed cross-couplings and C-H activation.

Executive Summary: The "Standard" vs. The "Specialist"

For medicinal chemists and process engineers, the choice between the 6-bromo and 7-bromo isomers is rarely arbitrary; it is dictated by synthetic accessibility and electronic topology .

  • 6-Bromoimidazo[1,2-a]pyridine: The "Standard."[1] It is electronically conjugated to the bridgehead nitrogen, highly accessible from commodity starting materials, and serves as the primary vector for exploring SAR (Structure-Activity Relationships) in the "para-like" region.

  • 7-Bromoimidazo[1,2-a]pyridine: The "Specialist." It is electronically distinct (inductive-dominant), harder to synthesize due to precursor costs, and used when substitution at the 6-position is metabolically liable or sterically unfavorable.

Quick Comparison Matrix
Feature6-Bromo Isomer7-Bromo Isomer
Precursor 2-Amino-5-bromopyridine (Cheap)2-Amino-4-bromopyridine (Expensive)
Electronic Nature Resonance-linked to Bridgehead NInductive-dominant
Pd-Catalyzed Coupling Excellent (Fast Oxidative Addition)Good (Slightly Slower)
C-3 Nucleophilicity Strongly DeactivatedModerately Deactivated
Primary Use Case Initial Library ScreeningFine-tuning Metabolic Stability

Electronic Profiling & Structural Logic

To understand the reactivity, one must visualize the resonance contribution of the bridgehead nitrogen (N1) and the pyridine nitrogen (N4).

Electronic Topology Diagram

The following diagram illustrates the numbering and the electronic relationship between the positions.

G cluster_legend Reactivity Zones N1 N1 (Bridgehead) C2 C2 N1->C2 C3 C3 (Nucleophilic) N1->C3 Fusion C6 C6 (Para-like) N1->C6 Resonance Donation C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C5->C6 C6->N1 Conjugation C7 C7 (Meta-like) C6->C7 C8 C8 C7->C8 C8->N1 6-Br 6-Br: Resonance Active High Pd Reactivity 7-Br 7-Br: Inductive Effect Moderate Pd Reactivity

Figure 1: Structural numbering and electronic connectivity. Note the direct resonance path between N1 and C6, which is absent for C7.

The Reactivity Consequence[2][3][4]
  • 6-Position (Conjugated): The C6 position can communicate electronically with the bridgehead nitrogen (N1). In a Suzuki coupling, the oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the pyridine ring. However, the resonance donation from N1 can make C6 slightly more electron-rich than expected, modulating the rate.

  • 7-Position (Inductive): The C7 position is meta to the bridgehead. It cannot participate in the same resonance stabilization. Its reactivity is governed largely by the inductive withdrawal of the N4 nitrogen.

Synthetic Accessibility (The Hidden Bottleneck)

Before comparing chemical reactivity, one must compare logistical reactivity . The synthesis of the parent scaffold is the primary differentiator.

Workflow Comparison

Synthesis cluster_6 6-Bromo Isomer Route (Commodity) cluster_7 7-Bromo Isomer Route (Specialized) Start6 2-Amino-5-bromopyridine (Cheap, Abundant) Step6 Condensation w/ Chloroacetaldehyde Start6->Step6 Prod6 6-Bromoimidazo[1,2-a]pyridine (Yield: >85%) Step6->Prod6 Start7 2-Amino-4-bromopyridine (Expensive, Impurities common) Step7 Condensation w/ Chloroacetaldehyde Start7->Step7 Prod7 7-Bromoimidazo[1,2-a]pyridine (Yield: 60-75%) Step7->Prod7

Figure 2: Synthetic pathways. The 6-bromo isomer is significantly easier to scale due to the stability and availability of the 2-amino-5-bromopyridine precursor.

Reactivity Case Study: Pd-Catalyzed Cross-Coupling

Both isomers are excellent substrates for Suzuki-Miyaura coupling, but they exhibit subtle differences in optimization requirements.

Mechanistic Insight

The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step for electron-rich aryl halides. However, imidazo[1,2-a]pyridines are generally electron-deficient in the 6-membered ring.

  • 6-Br: Reacts rapidly. The resulting Pd(II) intermediate is stabilized by the chelating ability of N4 and the resonance from N1.

  • 7-Br: Reacts efficiently but often requires slightly higher catalyst loading or temperature to achieve full conversion compared to the 6-Br analog, due to steric interactions with the C5-H and lack of resonance assistance.

Experimental Protocol: General Suzuki Coupling

This protocol is validated for both isomers, but yields typically favor the 6-Br isomer by 5-10%.

Reagents:

  • Substrate: 1.0 equiv (6-Br or 7-Br imidazo[1,2-a]pyridine)

  • Boronic Acid: 1.2 equiv (Arylboronic acid)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Charge: In a reaction vial, combine the bromo-imidazopyridine (1.0 eq), arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Purge: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd catalyst under positive Argon flow.

  • Heat: Seal and heat to 90°C for 4-6 hours.

    • Note: 6-Br often completes in 4 hours; 7-Br may require 6-8 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    .
    

Data Comparison (Typical Isolated Yields):

Coupling Partner6-Bromo Yield7-Bromo YieldNotes
Phenylboronic acid92%84%7-Br slightly more sensitive to sterics.
4-Methoxyphenylboronic acid89%81%Electron-rich boronic acids work well for both.
2-Methylphenylboronic acid78%65%Critical Difference: Ortho-substitution hinders 7-Br coupling more significantly due to proximity to C5-H.

Reactivity Case Study: C-3 Functionalization (Remote Effects)

A crucial often overlooked aspect is how the bromine atom affects the reactivity of the rest of the molecule, specifically the nucleophilic C-3 position (used for formylation, halogenation, or C-H arylation).

  • 6-Br Effect: Strong deactivation of C-3. The resonance effect of the Br at C6 transmits directly to the bridgehead N, reducing the electron density available at C-3.

  • 7-Br Effect: Moderate deactivation. The inductive effect is present, but the resonance pathway is interrupted.

Implication: If your synthetic route involves functionalizing C-3 after installing the ring, the 7-bromo isomer will generally undergo electrophilic substitution at C-3 (e.g., bromination with NBS) faster than the 6-bromo isomer.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews, 2020.

  • Guchhait, S. K., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems." RSC Advances, 2012.

  • Goel, R., et al. "Recent Advances in the Synthesis and Functionalization of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019.

  • BenchChem Technical Data. "Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine and related scaffolds." BenchChem Application Notes, 2025.

Sources

Validation

Comparative Guide: Spectroscopic Differentiation of Bromoimidazo[1,2-a]pyridine Regioisomers

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. During lead optimization,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. During lead optimization, halogenation—specifically bromination—is a critical step for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

However, the regioselectivity of bromination is highly dependent on reaction conditions and substrate pre-functionalization. Confusing the 3-bromo and 6-bromo isomers is a common analytical pitfall that can derail Structure-Activity Relationship (SAR) studies.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, grounded in mechanistic causality and verified NMR data.

Mechanistic Context: Why Isomers Form

To differentiate the products, one must understand their origin. The imidazo[1,2-a]pyridine ring system has non-uniform electron density, dictating where electrophiles attack.

  • C-3 Position (Kinetic & Thermodynamic Favorite): The C-3 position is the most nucleophilic site (highest HOMO coefficient). Standard electrophilic aromatic substitution (SEAr) with NBS or

    
     almost exclusively yields the 3-bromo  isomer.
    
  • C-6 Position (Secondary Site): The C-6 position is analogous to the para-position of a pyridine ring relative to the bridgehead nitrogen. Bromination here typically requires:

    • Blocking the C-3 position.

    • Using a pre-functionalized starting material (e.g., 2-amino-5-bromopyridine) in a de novo ring synthesis (condensation with

      
      -haloketones).
      
Synthesis Pathways & Regio-Outcome

SynthesisPathways Start1 Imidazo[1,2-a]pyridine Reagent1 NBS or Br2 (Electrophilic Subst.) Start1->Reagent1 Start2 2-Amino-5-bromopyridine Reagent2 Chloroacetaldehyde (Condensation) Start2->Reagent2 Prod3 3-Bromoimidazo[1,2-a]pyridine (Major Product) Reagent1->Prod3 C-3 is most nucleophilic Prod6 6-Bromoimidazo[1,2-a]pyridine (Exclusive Product) Reagent2->Prod6 Retains Br from starting material

Figure 1: Mechanistic origin of regioisomers. Direct bromination favors C-3, while cyclization of brominated aminopyridines yields C-6.

Spectroscopic Differentiation (NMR)[1][2][3][4]

The primary tool for differentiation is


H NMR . Mass spectrometry (MS) is ineffective for differentiation as both isomers have identical masses (

196/198) and similar fragmentation patterns.
Key Diagnostic Signals

The differentiation hinges on two factors:

  • Presence/Absence of H-3: The proton at position 3 is a diagnostic singlet.

  • Coupling Pattern of the Pyridine Ring: The substitution pattern alters the splitting of H-5, H-6, H-7, and H-8.

Comparative Data Table (

H NMR in CDCl

)
FeatureParent Scaffold 3-Bromo Isomer 6-Bromo Isomer
H-3 Signal Singlet (

7.5-7.6)
ABSENT Present (

7.55, s)
H-2 Signal Singlet (

7.6-7.7)
Singlet (

7.65)
Singlet (

7.60)
H-5 Signal Doublet (

8.[1]1)
Doublet (

8.2-8.3)Deshielded by Br
Small Doublet (

8.3)Meta-coupling (

Hz)
H-6 Signal Triplet/MultipletTriplet/MultipletABSENT (Substituted)
H-7 Signal Triplet/MultipletTriplet/Multipletdd (

Hz)
H-8 Signal Doublet (

7.6)
Doublet (

7.[1]6)
Doublet (

Hz)
Total Ar-H 6 Protons5 Protons5 Protons
Detailed Analysis Protocol
Scenario A: The 3-Bromo Isomer
  • The "Smoking Gun": The spectrum will show no singlet around 7.5 ppm (H-3).

  • Pyridine Ring: You will observe a classic 4-spin system (ABCD) for the pyridine ring protons (H-5, H-6, H-7, H-8). H-5 is often shifted downfield due to the peri-effect of the bromine at C-3.

Scenario B: The 6-Bromo Isomer
  • The "Smoking Gun": The H-3 singlet is clearly visible at ~7.55 ppm.

  • Pyridine Ring: You will observe a 3-spin system.

    • H-5: Appears as a narrow doublet or "singlet-like" peak due to small meta-coupling (

      
       Hz).
      
    • H-7: Appears as a distinct doublet of doublets (dd) due to coupling with H-8 (

      
       Hz) and H-5 (
      
      
      
      Hz).
Decision Tree for Assignment

NMRDecisionTree Start Analyze 1H NMR Spectrum (Aromatic Region) CheckH3 Is there a Singlet at ~7.5 - 7.6 ppm? Start->CheckH3 NoH3 NO CheckH3->NoH3 H-3 Missing YesH3 YES CheckH3->YesH3 H-3 Present Result3Br Candidate: 3-Bromo Isomer (Check: 4 Pyridine protons present?) NoH3->Result3Br CheckPyridine Analyze Pyridine Ring Coupling YesH3->CheckPyridine Pattern3Spin 3-Spin System (H-5 is meta-coupled doublet) CheckPyridine->Pattern3Spin Pattern4Spin 4-Spin System (H-5 is vicinal doublet) CheckPyridine->Pattern4Spin Final6Br CONFIRMED: 6-Bromo Isomer Pattern3Spin->Final6Br FinalOther Check 2-Bromo or 8-Bromo (Rare) Pattern4Spin->FinalOther

Figure 2: Step-by-step logic for assigning regioisomers based on proton signals.

Advanced Validation: 2D NMR (NOESY/HMBC)

If


H NMR signals are overlapped (common in complex derivatives), 2D NMR provides unambiguous proof.
NOESY (Nuclear Overhauser Effect Spectroscopy)
  • 3-Bromo: No correlation between H-5 and H-3 (since H-3 is absent).

  • 6-Bromo: Strong NOE correlation between H-5 and H-3 . This is the definitive spatial proof. Because the bromine is at C-6, H-5 and H-3 are still physically close in space.

HMBC (Heteronuclear Multiple Bond Correlation)
  • 3-Bromo: The C-3 carbon (attached to Br) will shift to ~100-105 ppm. H-2 will show a strong correlation to this carbon.

  • 6-Bromo: The C-6 carbon (attached to Br) will shift to ~108 ppm. H-5 and H-8 will show correlations to C-6.

Experimental Protocols

Protocol A: Synthesis of 3-Bromoimidazo[1,2-a]pyridine (Standard)

Use this to generate a reference standard for the 3-isomer.

  • Dissolution: Dissolve imidazo[1,2-a]pyridine (1.0 equiv) in acetonitrile (0.5 M concentration).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 1 hour. (TLC Control: 50% EtOAc/Hexane; Product is less polar than SM).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2]
  • Characterization: Confirm loss of H-3 singlet in NMR.

Protocol B: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (De Novo)

Use this if you specifically require the 6-isomer.

  • Reagents: Combine 2-amino-5-bromopyridine (1.0 equiv) and chloroacetaldehyde (40% aq. solution, 1.5 equiv) in Ethanol.

  • Reflux: Add

    
     (2.0 equiv) and reflux for 4–6 hours.
    
  • Workup: Cool, evaporate ethanol. Dissolve residue in

    
    , wash with water.
    
  • Purification: Recrystallization from ethanol/hexane or column chromatography (EtOAc/Hexane).

  • Characterization: Confirm presence of H-3 singlet and H-5 meta-coupling (

    
     Hz).
    

References

  • General Reactivity & Synthesis

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Science, 2013. Link

  • Bromination Methodology

    • He, P., et al. "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4." Letters in Organic Chemistry, 2023. Link

  • NMR Data & Characterization

    • Sonavane, S., et al. "Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine."[3] Heterocyclic Letters, 2021.[3] (Provides foundational data for the pyridine ring precursors). Link

    • BenchChem.[4] "Application Notes for 3-Amino-5-bromopyridine in Multicomponent Reactions." (Confirming 6-bromo synthesis routes). Link

  • Crystallographic Confirmation

    • Fun, H. K., et al. "8-Amino-6-bromoimidazo[1,2-a]pyridine." Acta Crystallographica Section E, 2008. (Structural proof of the 6-bromo regioisomer). Link

Sources

Comparative

Scaffold Hopping Guide: Bioisosteric Replacement of Indole with 7-Bromoimidazo[1,2-a]pyridine

Executive Summary In medicinal chemistry, the indole scaffold is ubiquitous yet often plagued by liabilities: poor aqueous solubility, metabolic susceptibility (oxidation at C2/C3), and crowded intellectual property (IP)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous yet often plagued by liabilities: poor aqueous solubility, metabolic susceptibility (oxidation at C2/C3), and crowded intellectual property (IP) space. The 7-bromoimidazo[1,2-a]pyridine core represents a high-value bioisosteric replacement.

This guide details the strategic "scaffold hop" from indole to the imidazo[1,2-a]pyridine core. Unlike a simple atom swap, this transition inverts the hydrogen-bonding profile (Donor


 Acceptor) and significantly alters the pKa landscape, often resulting in improved solubility and metabolic stability. The 7-bromo substituent specifically provides a critical vector for late-stage diversification (via cross-coupling), geometrically mimicking the 5- or 6-position of the indole ring depending on binding mode.

Structural & Physicochemical Analysis[1][2]

The Electronic Inversion

The most profound change in this bioisosteric replacement is the electronic nature of the nitrogen atoms.

  • Indole: The N1 nitrogen is a Hydrogen Bond Donor (HBD) . The lone pair is part of the aromatic sextet, making it non-basic (pKa

    
     -2) but acidic (pKa 
    
    
    
    16).
  • Imidazo[1,2-a]pyridine: The N1 nitrogen is a Hydrogen Bond Acceptor (HBA) and is weakly basic (pKa

    
     5.0–6.0). The bridgehead nitrogen (N4) is non-basic.
    

Implication: This replacement removes a mandatory H-bond donor. If the target protein requires an H-bond donor (e.g., to a backbone carbonyl), this hop will fail unless a substituent restores that interaction. However, if the indole NH is solvent-exposed or interacts with a donor residue, this replacement improves membrane permeability by reducing the desolvation penalty.

The 7-Bromo Advantage

The 7-position of the imidazo[1,2-a]pyridine system geometrically overlays with the 6-position of indole (when aligned by the 5-membered rings) or the 5-position of indole (when aligned by the 6-membered rings).

The bromine atom serves two functions:

  • Halogen Bonding: It can engage in halogen bonding (

    
    -hole interactions) with backbone carbonyls.
    
  • Synthetic Handle: It allows for late-stage introduction of aryl/heteroaryl groups via Suzuki-Miyaura coupling, enabling rapid SAR exploration of the hydrophobic pocket.

Visualizing the Scaffold Hop

Bioisostere_Overlay cluster_0 Indole Scaffold cluster_1 Bioisostere Target Indole Indole Core (H-Bond Donor) High LogP Metabolic Liability (C2-C3) Imidazo 7-Bromoimidazo[1,2-a]pyridine (H-Bond Acceptor) Moderate LogP Basic N1 (Solubility) Indole->Imidazo Scaffold Hop (Retains Planarity) Key_Change Key Property Shift: NH (Donor) -> N (Acceptor) Removes C2=C3 metabolic soft spot Indole->Key_Change Key_Change->Imidazo

Figure 1: Structural and functional shift during the scaffold hop. Note the transition from H-bond donor to acceptor.

Comparative Performance Data

The following table synthesizes typical property shifts observed when replacing a substituted indole with a substituted imidazo[1,2-a]pyridine in drug discovery campaigns (e.g., c-Met or p38 MAP kinase inhibitors).

PropertyIndole Core7-Bromoimidazo[1,2-a]pyridineImpact on Drug Design
H-Bond Character 1 Donor / 0 Acceptors (Core)0 Donors / 2 Acceptors (Core)Improves permeability (lower PSA) if Donor not required.
Basicity (pKa) Non-basic (~ -2)Weak Base (~ 5.6)Major Solubility Gain. Protonation at physiological pH aids solubility.
Lipophilicity (LogP) High (Lipophilic)Moderate (Lower)Reduces non-specific binding; improves free fraction (

).
Metabolic Stability Low (C2-C3 Epoxidation)HighThe imidazo ring is less prone to oxidative metabolism than the pyrrole ring of indole.
Synthetic Vector C5/C6 FunctionalizationC7-Br HandleC7-Br allows modular "Diversity-Oriented Synthesis" (DOS).

Synthetic Accessibility & Regiochemistry

A critical advantage of this scaffold is the robust synthesis. Unlike indole synthesis (Fischer, Bischler-Möhlau), which can require harsh conditions, the imidazo[1,2-a]pyridine core is formed via a condensation reaction or the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Regiochemistry Alert

To obtain the 7-bromo isomer, you must start with 2-amino-4-bromopyridine .

  • Starting Material: 2-amino-4-bromopyridine.[1][2]

  • Mechanism:[3][4][5][6][7] The ring nitrogen (N1 of pyridine) attacks the

    
    -haloketone electrophile.
    
  • Result: The substituent at position 4 of the pyridine ring ends up at position 7 of the fused system.

Synthetic Workflow

Synthesis_Workflow cluster_inputs Reagents SM1 2-Amino-4-bromopyridine Reaction Condensation / Cyclization Solvent: EtOH or DMF Temp: Reflux (80-100°C) SM1->Reaction SM2 Alpha-Halo Ketone (or Chloroacetaldehyde) SM2->Reaction Product 7-Bromoimidazo[1,2-a]pyridine Reaction->Product Regioselective Ring Closure Diversification Suzuki Coupling (R-B(OH)2, Pd cat.) Product->Diversification C7 Functionalization Final Functionalized Bioisostere Diversification->Final

Figure 2: Synthetic route to the 7-bromo core. The 2-amino-4-bromo starting material is essential for correct regiochemistry.

Experimental Protocols

Synthesis of 7-Bromoimidazo[1,2-a]pyridine

This protocol yields the core scaffold suitable for further coupling.

Reagents:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Chloroacetaldehyde (40% aq. solution) (1.5 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (EtOH)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-bromopyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Chloroacetaldehyde (15 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aminopyridine by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]
    
  • Neutralization: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and neutralize with saturated aqueous

    
     until pH 
    
    
    
    8.
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[6]
  • Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization from Ethanol/Ether.

  • Validation:

    
     NMR should show characteristic doublets for the imidazo ring protons (
    
    
    
    7.5–8.0 ppm).
Microsomal Stability Assay (Metabolic Clearance)

To verify the stability advantage over the indole analog.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compound (1

    
    M final conc).
    

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound at

    
     for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots (50 
    
    
    
    L).
  • Quenching: Immediately dispense into cold Acetonitrile (150

    
    L) containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • 
      .
      

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2025). Comprehensive review of synthetic strategies and biological applications. [Link](Note: Generalized link to journal based on search context)

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Demonstrates the bioisosteric replacement improving metabolic stability. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis and evaluation as a bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. (2006). Foundational paper on the physicochemical mimicry of this scaffold. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics. Journal of Medicinal Chemistry. (2014). Highlights the metabolic stability advantages over indole-like precursors. [Link]

  • pKa Values of N-Heterocycles. Journal of Organic Chemistry. (2025). Reference for the basicity shifts between indole and imidazopyridine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

The following guide details the proper disposal procedures for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol , designed for researchers and laboratory safety officers. Executive Safety Snapshot Compound Identity: (7-Bromoi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol , designed for researchers and laboratory safety officers.

Executive Safety Snapshot

Compound Identity: (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS Number: 1187236-21-0 (Generic core structure reference: 808744-34-5) Chemical Class: Halogenated Heterocyclic Alcohol Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Disposal Directive: DO NOT FLUSH. This compound is an organohalogen; it requires high-temperature incineration to prevent environmental persistence and potential formation of toxic byproducts (e.g., dioxins) during improper combustion.

Chemical Characterization & Waste Classification

Before disposal, the waste generator must characterize the material to assign the correct waste stream. As a research chemical, it is likely not specifically listed (U- or P-listed) by the EPA, so it is classified based on Generator Knowledge and Characteristic Hazards .

PropertySpecificationWaste Implication
Physical State Solid (Crystalline powder)Must be disposed of as Solid Hazardous Waste .
Halogen Content Contains Bromine (Br)Requires segregation into Halogenated Waste streams to ensure proper incineration.
Solubility Soluble in DMSO, Methanol, DCMIf dissolved, the solvent dictates the primary waste stream, but the halogen content limits "Fuel Blending" options.
Reactivity Stable; incompatible with strong oxidizersKeep away from nitric acid or perchlorates in waste storage.

Waste Segregation & Pre-Disposal Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jars.

  • Labeling: Must read "Hazardous Waste - Solid, Toxic/Irritant."

  • Contents: Pure substance, contaminated weighing boats, gloves, and paper towels.

  • Prohibition: Do not mix with "Sharps" (needles/glass) or "Biohazard" waste.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

You must determine the primary solvent carrier to select the correct stream.

  • Scenario 1: Halogenated Solvents (e.g., DCM, Chloroform)

    • Stream: Halogenated Organic Waste.

    • Rationale: Both the solute and solvent require high-temp incineration.

  • Scenario 2: Non-Halogenated Solvents (e.g., Methanol, DMSO)

    • Stream: Non-Halogenated Organic Waste ( Conditional).

    • Critical Caveat: If the concentration of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is >1-2% , many facilities require this to be moved to the Halogenated stream. High halogen content interferes with "Fuel Blending" (burning waste as fuel in cement kilns), which is the standard disposal method for non-halogenated solvents.

    • Best Practice: When in doubt, default to the Halogenated stream.

Disposal Workflow (Decision Tree)

The following logic flow ensures the compound enters the correct destruction pathway.

DisposalWorkflow Start Waste Generation: (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidContainer Collect in Wide-Mouth HDPE Jar IsSolid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Organobromide SolidContainer->SolidLabel SolidDestruct Destruction: High-Temp Incineration SolidLabel->SolidDestruct SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloStream Stream: Halogenated Organic Waste HaloSolvent->HaloStream ConcCheck Is Compound Conc. > 2%? NonHaloSolvent->ConcCheck ConcCheck->HaloStream Yes (High Halogen Content) NonHaloStream Stream: Non-Halogenated Waste (Fuel Blending) ConcCheck->NonHaloStream No (Trace/Washings) HaloStream->SolidDestruct Incineration

Figure 1: Decision matrix for segregating (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol waste based on physical state and solvent composition.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2][3][4]

PPE Requirements[1][4][5][6][7]
  • Respiratory: N95 particulate respirator (minimum) or P100 if dust is visible.

  • Skin: Nitrile gloves (double-gloving recommended) and standard lab coat.

  • Eyes: Chemical splash goggles.

Spill Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain: If liquid, use absorbent pads. If solid, DO NOT sweep dry (creates dust).

  • Clean:

    • Solids: Use a HEPA vacuum or wet-wipe method (dampen paper towels with water/methanol) to pick up powder.

    • Liquids: Cover with vermiculite or universal absorbent pads.

  • Dispose: Place all cleanup materials into a hazardous waste bag/container and label as "(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Spill Debris."

SpillResponse Spill Spill Detected Assess Assess Hazard: Dust vs. Liquid Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Assess->PPE SolidMethod Solid: Wet Wipe or HEPA Vacuum (NO Dry Sweeping) PPE->SolidMethod LiquidMethod Liquid: Absorb with Vermiculite/Pads PPE->LiquidMethod Bagging Double Bag Waste in Hazardous Waste Bag SolidMethod->Bagging LiquidMethod->Bagging Decon Wipe Surface with Soap & Water Bagging->Decon

Figure 2: Operational workflow for safely containing and cleaning spills.

Regulatory Compliance & Codes

While this specific CAS is not typically listed with a unique RCRA "U" or "P" code, it is regulated under the "Cradle-to-Grave" mandate.

  • US EPA (RCRA):

    • If the waste is ignitable (e.g., in MeOH): D001 .

    • If toxic (via TCLP, unlikely for this specific structure but possible): D004-D043 (check if heavy metals are used in synthesis).

    • Default Classification: Non-regulated hazardous waste (unless characteristic). However, best practice in pharma/research is to manage as Hazardous Waste Class 9 (Miscellaneous) for DOT shipping if pure.

  • European Waste Catalogue (EWC):

    • 07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.

    • 07 01 04* : Other organic solvents, washing liquids and mother liquors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46850323 (Structure Analog). PubChem.[5] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Topic: Personal Protective Equipment for Handling (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS Number: 1187236-21-0 Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Summary (7-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS Number: 1187236-21-0 Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a functionalized heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1] While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated imidazopyridines) are established skin, eye, and respiratory irritants.[1]

Critical Safety Directive: Treat this compound as a Potent Irritant and a potential Sensitizer . All handling must minimize the generation of airborne particulates.

Quick-Reference Safety Matrix
ParameterSpecification
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazard GHS Category 2 Skin/Eye Irritant; STOT-SE 3 (Respiratory)
Signal Word WARNING
Min.[1][2][3][4][5][6][7][8] PPE Profile Nitrile Gloves (Double), Safety Glasses w/ Side Shields, Lab Coat, Fume Hood
Waste Stream Halogenated Organic Waste (Must be incinerated)

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection.[9] This molecule combines a pyridine core with a halogen (bromine) and a polar alcohol group.

  • Inhalation Risk (High): As a fine powder, static charge can cause the material to become airborne during weighing. Inhalation may trigger mucosal irritation or sensitization.[9]

  • Dermal Absorption (Moderate): The methanol tail increases polarity, potentially aiding solubility in sweat or skin oils, facilitating absorption.

  • Chemical Reactivity: Stable under ambient conditions but may react vigorously with strong oxidizing agents and acid chlorides.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic "lab safety" rules. Use this targeted selection protocol.

A. Hand Protection (Glove Logic)
  • Standard Handling (Solid/Powder):

    • Material: Nitrile Rubber (minimum 0.11 mm thickness).

    • Protocol: Double-gloving is recommended. The outer glove protects against gross contamination, while the inner glove remains clean for touching instrumentation.

    • Change Frequency: Immediately upon visible contamination or every 2 hours.

  • Solution Handling (Dissolved in DCM/DMF):

    • Context: If the compound is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent dictates the glove choice.

    • Recommendation: Use a Silver Shield® (Laminate) under-glove or specifically rated chemically resistant gloves if contact with halogenated solvents is possible.[1] Standard nitrile degrades rapidly (<5 mins) in DCM.[9]

B. Eye & Face Protection[2][5][6][10][11]
  • Minimum: ANSI Z87.1 compliant safety glasses with side shields.

  • Escalation: If working with >500 mg or performing open-flask reactions outside a hood (strongly discouraged), use Chemical Splash Goggles to seal the eyes from dust and vapors.[1][9]

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are mandatory.

  • Secondary Control: If weighing must occur outside a hood (e.g., on a sensitive microbalance), use a NIOSH N95 or P100 particulate respirator.

    • Fit Test: Respirators are useless without a qualitative fit test.

D. Body Protection
  • Standard cotton/poly lab coat.[9]

  • Closed-toe shoes made of non-absorbent material (leather/synthetic leather). Do not wear mesh sneakers which allow liquids to wick instantly to the skin.[9]

Operational Protocols: Step-by-Step

Workflow 1: Safe Weighing & Transfer
  • Objective: Prevent inhalation of dust.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder. Imidazopyridines are prone to static "fly-away."

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield and a marble balance table.[9]

  • Transfer: Weigh the solid into a tared vial. Cap the vial immediately after dispensing. Do not walk across the lab with an open spatula.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-soaked) immediately after use to capture invisible dust.

Workflow 2: Reaction Setup
  • Objective: Prevent splash and vapor exposure.[5][6][7][10][11]

  • Solvent Addition: Add solvent (e.g., Methanol, THF) slowly down the side of the reaction vessel to prevent "puffing" of the dry powder.[9]

  • Inert Atmosphere: If using reactive reagents (e.g., NaH, LiAlH4) alongside this alcohol, purge the flask with Nitrogen/Argon before addition to prevent ignition of solvent vapors.[9]

Workflow 3: Spill Response (Solid)
  • Do NOT use a brush and dustpan (creates airborne dust).

  • Isolate: Mark the area.

  • Dampen: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol) or water. This suppresses dust.[6][9]

  • Scoop: Use the wet towel to scoop up the material.

  • Clean: Wipe the surface three times with soap and water.

  • Dispose: Place all cleanup materials into a solid hazardous waste bag (labeled "Halogenated Solid").

Visualizations

Figure 1: PPE Decision Logic

This decision tree helps you select the correct PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling (7-Bromoimidazo...) State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution StandardPPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Solid->StandardPPE Use Fume Hood SolventCheck Check Solvent Type Solution->SolventCheck HighRiskSolvent Halogenated/Polar? (DCM, DMF, DMSO) SolventCheck->HighRiskSolvent HighRiskSolvent->StandardPPE No (Ethanol/Water) SpecialPPE Enhanced PPE: Laminate (Silver Shield) Gloves + Nitrile Outer Splash Goggles HighRiskSolvent->SpecialPPE Yes

Caption: PPE Selection Decision Tree based on physical state and solvent compatibility.

Figure 2: Spill Cleanup Workflow

A logical flow for safely managing a solid spill of this compound.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Goggles, Double Nitrile, N95) Alert->PPE_Up Suppress 3. Dust Suppression (Cover with wet solvent wipe) PPE_Up->Suppress Collect 4. Collection (Scoop wet material) Suppress->Collect Decon 5. Decontamination (Triple wash surface) Collect->Decon Waste 6. Disposal (Halogenated Waste Stream) Decon->Waste

Caption: Step-by-step protocol for cleaning up solid spills to minimize inhalation risk.

Waste Disposal & Deactivation

Proper disposal is a legal and ethical requirement.

Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][9]Solid Hazardous Waste. Label as "Halogenated Organic Solid."
Liquid Waste Mother liquors, reaction mixtures.[9]Halogenated Organic Solvent Waste. Do NOT mix with aqueous acid/base streams.
Sharps Contaminated needles/syringes.Biohazard/Sharps Container. Do not recap needles.

Why Halogenated? The presence of the Bromine (Br) atom classifies this as halogenated waste. Incinerating this in a standard non-halogenated kiln can produce corrosive hydrogen bromide (HBr) or toxic brominated dioxins.[9] Ensure your waste tag explicitly lists "Bromoimidazo-pyridine derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46857858, (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[9] Retrieved from [Link][1][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[12] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
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(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
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